Product packaging for (+)-Mellein(Cat. No.:CAS No. 62623-84-1)

(+)-Mellein

Cat. No.: B158591
CAS No.: 62623-84-1
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-(-)-Mellein is a 2-benzopyran.
(+)-Mellein has been reported in Phomopsis velata, Cophinforma mamane, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B158591 (+)-Mellein CAS No. 62623-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448358
Record name 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62623-84-1
Record name 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the (+)-Mellein Biosynthesis Pathway in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mellein, a dihydroisocoumarin, is a polyketide secondary metabolite produced by various species of the fungal genus Aspergillus. This document provides a comprehensive technical overview of the biosynthesis of this compound, detailing the enzymatic pathway, the genetic basis, and the current understanding of its regulation. Quantitative data on production, though sparse in the literature, is summarized. Detailed experimental methodologies for key research techniques are provided to facilitate further investigation into this pathway for applications in drug discovery and synthetic biology.

Introduction

This compound, first isolated from Aspergillus melleus, is a fungal polyketide with a range of reported biological activities.[1] As a secondary metabolite, its production is not essential for the primary growth of the fungus but is thought to play a role in ecological interactions. The biosynthesis of this compound proceeds through a partially reducing polyketide synthase (PR-PKS) pathway, sharing similarities with the well-characterized 6-methylsalicylic acid (6-MSA) synthesis. This guide aims to consolidate the current knowledge of the this compound biosynthesis pathway in Aspergillus, providing a technical resource for researchers in natural product chemistry, mycology, and drug development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is catalyzed by a multifunctional, iterative Type I polyketide synthase. While the specific mellein synthase from an Aspergillus species has not been fully characterized in vitro, heterologous expression of a homologous enzyme from Parastagonospora nodorum (SN477) has confirmed that a single PKS is sufficient for the synthesis of (R)-mellein (the enantiomer of the (+)-form, though the biosynthetic principles are the same).[2]

The proposed biosynthetic pathway involves the following key steps:

  • Initiation: The PKS is loaded with an acetyl-CoA starter unit.

  • Elongation: Three successive condensations with malonyl-CoA extender units build the polyketide chain.

  • Reduction: The β-keto groups at specific positions are reduced by the ketoreductase (KR) domain of the PKS.

  • Cyclization and Thioester Release: The final polyketide chain is cyclized and released from the enzyme, likely through the action of a thioesterase (TE) or a dedicated product template (PT) domain, to form the characteristic dihydroisocoumarin scaffold of this compound.

The domain architecture of the homologous mellein synthase from P. nodorum is organized as: Ketosynthase (KS) - Acyltransferase (AT) - Thiohydrolase (TH) - Ketoreductase (KR) - Acyl Carrier Protein (ACP).[2] It is highly probable that the Aspergillus mellein synthase possesses a similar domain structure.

Diagram of the this compound Biosynthesis Pathway

Mellein_Biosynthesis Acetyl_CoA Acetyl-CoA PKS_loading PKS Loading (AT Domain) Acetyl_CoA->PKS_loading Malonyl_CoA_1 Malonyl-CoA Chain_Elongation_1 Chain Elongation 1 (KS Domain) Malonyl_CoA_1->Chain_Elongation_1 Malonyl_CoA_2 Malonyl-CoA Chain_Elongation_2 Chain Elongation 2 (KS Domain) Malonyl_CoA_2->Chain_Elongation_2 Malonyl_CoA_3 Malonyl-CoA Chain_Elongation_3 Chain Elongation 3 (KS Domain) Malonyl_CoA_3->Chain_Elongation_3 PKS_loading->Chain_Elongation_1 Reduction_1 Reduction 1 (KR Domain) Chain_Elongation_1->Reduction_1 Reduction_1->Chain_Elongation_2 Reduction_2 Reduction 2 (KR Domain) Chain_Elongation_2->Reduction_2 Reduction_2->Chain_Elongation_3 Cyclization_Release Cyclization & Release (TE/PT Domain) Chain_Elongation_3->Cyclization_Release Mellein This compound Cyclization_Release->Mellein

Caption: Proposed enzymatic steps in the biosynthesis of this compound by a partially reducing polyketide synthase (PKS).

Quantitative Data on this compound Production

Quantitative data on the production of this compound in Aspergillus species is limited in the scientific literature. Most studies report the presence or absence of the compound under various culture conditions. The following table summarizes the available qualitative and semi-quantitative findings.

Aspergillus SpeciesCulture ConditionsMellein ProductionReference
Aspergillus ochraceusSynthetic media with various carbon and nitrogen sourcesDetected[3][4]
Aspergillus ochraceusYellow cornDetected[3][4]
Aspergillus ochraceusWheat, peanuts, soybeansNot Detected[3][4]
Aspergillus melleusNot specifiedFirst isolation[1]

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Aspergillus is complex, involving both pathway-specific and global regulators. While the specific regulatory elements for the this compound gene cluster have not been elucidated, it is likely governed by the same hierarchical regulatory networks that control other polyketide synthases.

Key global regulators in Aspergillus that likely influence this compound production include:

  • LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that affects chromatin remodeling, thereby controlling the expression of entire biosynthetic gene clusters.[5]

  • VeA: A component of the velvet complex, which interacts with LaeA and other proteins to regulate both development and secondary metabolism in response to light.[5]

  • PacC: A pH-responsive transcription factor.

  • CreA: A global carbon catabolite repressor.

Diagram of General Regulatory Influences on PKS Expression

PKS_Regulation Light Light VeA VeA Light->VeA pH pH PacC PacC pH->PacC Carbon_Source Carbon Source CreA CreA Carbon_Source->CreA Nitrogen_Source Nitrogen Source AreA AreA Nitrogen_Source->AreA LaeA LaeA VeA->LaeA Mellein_PKS_Gene Mellein PKS Gene Cluster LaeA->Mellein_PKS_Gene PacC->Mellein_PKS_Gene CreA->Mellein_PKS_Gene AreA->Mellein_PKS_Gene

Caption: A simplified model of the potential regulatory inputs controlling the this compound biosynthetic gene cluster in Aspergillus.

Experimental Protocols

Fungal Culture and Mellein Extraction
  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose) with spores of the desired Aspergillus species to a final concentration of 10^6 spores/mL.

  • Incubation: Incubate the culture at 25-30°C for 7-14 days with shaking (for submerged culture) or without (for stationary culture).

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure. The mycelium can also be extracted separately by homogenizing in ethyl acetate.

  • Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Heterologous Expression of the Mellein PKS in a Model Aspergillus Host

This protocol is adapted from methodologies for heterologous expression of PKS genes in Aspergillus niger.[3]

  • Gene Amplification: Amplify the putative mellein synthase gene from the genomic DNA of the producing Aspergillus species using high-fidelity DNA polymerase.

  • Vector Construction: Clone the amplified PKS gene into an Aspergillus expression vector under the control of a strong constitutive or inducible promoter (e.g., PgpdA or PamyB). The vector should also contain a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation and Transformation:

    • Grow the recipient Aspergillus strain (e.g., A. niger) in a suitable medium to the mid-logarithmic phase.

    • Harvest the mycelium and digest the cell wall using a lytic enzyme cocktail (e.g., Glucanex) to generate protoplasts.

    • Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening:

    • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

    • Isolate individual transformants and screen for the production of this compound using the extraction and analysis methods described in section 5.1.

Diagram of Heterologous Expression Workflow

Heterologous_Expression_Workflow Genomic_DNA Genomic DNA from Mellein-Producing Aspergillus PCR PCR Amplification of PKS Gene Genomic_DNA->PCR Cloning Cloning PCR->Cloning Expression_Vector Aspergillus Expression Vector Expression_Vector->Cloning Recombinant_Plasmid Recombinant Plasmid Cloning->Recombinant_Plasmid Transformation Protoplast Transformation of A. niger Recombinant_Plasmid->Transformation Selection Selection of Transformants Transformation->Selection Screening Screening for Mellein Production (HPLC, LC-MS) Selection->Screening Mellein_Production Mellein-Producing Recombinant Strain Screening->Mellein_Production

Caption: A workflow for the heterologous expression of a putative this compound polyketide synthase (PKS) gene in a model Aspergillus host.

Conclusion

The biosynthesis of this compound in Aspergillus represents a classic example of fungal polyketide synthesis by a partially reducing PKS. While the general pathway is understood through homology to other systems, there remain significant opportunities for further research. Specifically, the isolation and kinetic characterization of the Aspergillus mellein synthase, the elucidation of the complete gene cluster and its specific regulatory elements, and the optimization of production through metabolic engineering are all areas ripe for investigation. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers aiming to explore and exploit the this compound biosynthetic pathway.

References

Natural Sources of (+)-Mellein in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Mellein, a dihydroisocoumarin, is a secondary metabolite produced by a variety of organisms, most notably fungi. It belongs to the polyketide class of natural products and has garnered significant interest from researchers due to its diverse biological activities, including phytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the fungal sources of this compound, quantitative data on its production, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway.

Fungal Sources of this compound

While the (R)-(-)-enantiomer of mellein is more commonly reported, this compound has been isolated from several fungal species. The production of a specific enantiomer can be species-dependent. Fungi are the most significant producers of melleins.[1][2] The first isolation of (R)-(-)-mellein, initially named ocracin, was from Aspergillus melleus in 1933.[1][2][3] The (S)-(+)-mellein is produced by fewer fungal species in comparison.[2]

Some of the notable fungal producers of mellein and its derivatives include:

  • Aspergillus melleus[1][2]

  • Aspergillus ochraceus[3][4]

  • Botryosphaeria obtusa[2][3]

  • Macrophomina phaseolina[3]

  • Neofusicoccum parvum[5]

  • Xylaria sp.[1][2]

  • Lasiodiplodia theobromae[6]

  • Apiospora montagnei[7]

  • Cercospora taiwanensis[7]

  • Phoma tracheiphila[7]

  • Microsphaeropsis sp.[7]

  • Sphaeropsis sapinea[7]

  • Nigrospora sp.[7]

  • Pezicula livida[7]

  • Cryptosporiopsis spp.[7]

  • Fusarium larvarum[2]

Quantitative Production of Mellein

The yield of mellein can vary significantly depending on the fungal species, culture conditions, and extraction methods. The following table summarizes reported quantitative data for mellein production in various fungi.

Fungal SpeciesMellein ProducedConcentration/YieldReference
Macrophomina phaseolinaMellein49–2,203 µg/L[3][8]
Neofusicoccum parvum (Np-B)(R)-Mellein53 mg/L[5]
Neofusicoccum parvum (Np-Bt67)(R)-Mellein0.01 mg/L[5]
Aspergillus ochraceusMellein and 4-HydroxymelleinProduction supported by various carbon and nitrogen sources[4]

Biosynthesis of this compound

Melleins are polyketides, and their biosynthesis is initiated by a polyketide synthase (PKS) enzyme. The biosynthesis of (R)-mellein is similar to that of 6-methylsalicylic acid (6-MSA).[7] It involves the condensation of acetyl-CoA with several molecules of malonyl-CoA to form a pentaketide intermediate. This intermediate then undergoes cyclization and subsequent reduction to form the characteristic dihydroisocoumarin core of mellein.[7]

Mellein_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x2) malonyl_coa->pks pentaketide Pentaketide Intermediate pks->pentaketide Chain Elongation cyclization Cyclization/ Aromatization pentaketide->cyclization Aldol Condensation mellein This compound cyclization->mellein Reduction & Lactonization Experimental_Workflow start Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS, IR, Polarimetry) pure_compound->structural_elucidation

References

A Technical Guide to the Isolation and Characterization of (+)-Mellein from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation and characterization of (+)-Mellein, a bioactive secondary metabolite produced by various species of the fungal genus Penicillium. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the experimental workflow for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound, a dihydroisocoumarin, is a fungal metabolite known for its diverse biological activities, including phytotoxic, antimicrobial, and insecticidal properties. Its presence in various Penicillium species makes this genus a significant source for its isolation. This guide focuses on the practical aspects of obtaining and verifying this compound from fungal cultures.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound. This information is critical for the identification and characterization of the isolated compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.18 g/mol [1]
AppearanceWhite solid[1]
Optical Rotation [α]D+98.0° (c 1.14, MeOH)[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)See Table 3[1]
¹³C NMR (CDCl₃)See Table 4[1]
UV λmax (MeOH)243, 311 nm[1]
IR νmax (KBr)3440 (O-H), 1716 (C=O, ester), 1623 (C=C, aromatic) cm⁻¹[1]
HR-MS (m/z)178.0651 [M]⁺[1]

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
34.70m
42.90m
56.80d8.0
67.40t8.0
76.90d8.0
3-CH₃1.55d6.5
8-OH11.03s

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)
1170.0
376.5
435.0
4a108.0
5118.0
6136.0
7116.0
8162.0
8a140.0
3-CH₃21.0

Experimental Protocols

The following protocols are a composite representation based on established methods for the isolation of secondary metabolites from Penicillium species and related fungi.

Fungal Strain and Fermentation
  • Strain: A pure culture of a known this compound producing Penicillium species (e.g., Penicillium chrysogenum).

  • Inoculum Preparation: Inoculate a Potato Dextrose Agar (PDA) plate with the fungal spores and incubate at 25 ± 2 °C for 5-7 days.

  • Seed Culture: Transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 25 ± 2 °C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with 5% (v/v) of the seed culture. Incubate under the same conditions for 14-21 days.

Extraction of this compound
  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Liquid-Liquid Extraction:

    • Acidify the culture filtrate to pH 3.0 with 2M HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined EtOAc extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:EtOAc (7:3) and visualizing under UV light (254 nm).

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing this compound.

    • Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

  • Preparative HPLC (Optional): For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient can be employed.

Characterization

The identity and purity of the isolated this compound should be confirmed by comparing its spectroscopic and physical data with the values reported in Tables 1-4. Techniques include NMR (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry, UV-Vis Spectroscopy, IR Spectroscopy, and polarimetry.

Visualizations

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Strain Penicillium Strain PDA PDA Culture Strain->PDA Seed Seed Culture (PDB) PDA->Seed Production Production Culture (PDB) Seed->Production Filtration Filtration Production->Filtration Extraction Liquid-Liquid Extraction (EtOAc) Filtration->Extraction Concentration Concentration Extraction->Concentration Crude Crude Extract Concentration->Crude Silica Silica Gel Chromatography Crude->Silica Sephadex Sephadex LH-20 Silica->Sephadex Pure Pure this compound Sephadex->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS Optical Optical Rotation Pure->Optical purification_logic Crude Crude Extract Silica Silica Gel Column (Hexane:EtOAc gradient) Crude->Silica TLC TLC Monitoring Silica->TLC Fractions Mellein-containing Fractions TLC->Fractions Pool positive fractions Sephadex Sephadex LH-20 (Methanol) Fractions->Sephadex Pure Pure this compound Sephadex->Pure

References

The Dichotomy of a Fungal Metabolite: Unveiling the Biological Activities of (+)-Mellein and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Mellein, a dihydroisocoumarin produced by a variety of fungi, plants, insects, and bacteria, exists as two enantiomers: the dextrorotatory (+)-mellein and the levorotatory (-)-mellein. These stereoisomers, while mirror images of each other, often exhibit distinct biological activities, a phenomenon of significant interest in the fields of drug discovery and agrochemical development. This technical guide provides a comprehensive overview of the known biological activities of this compound and its enantiomers, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological activities of mellein and its derivatives are diverse, ranging from antimicrobial and phytotoxic to enzyme-inhibitory and zootoxic. The following tables summarize the available quantitative data, highlighting the differences in potency between the enantiomers where data is available.

Table 1: Antimicrobial and Antifungal Activity of Mellein and its Derivatives

CompoundTest OrganismActivity TypeMIC (µg/mL)Reference
MelleinXanthomonas spp. (eleven strains)Antibacterial1.9 - 62.5[1]
ViomelleinStaphylococcus aureusAntibacterial0.78[2]
ViomelleinCandida albicansAntifungal6.25[2]
(R)-(-)-MelleinBotrytis cinereaAntifungal (EC50)< 50[3]
(R)-(-)-MelleinFulvia fulvaAntifungal (EC50)< 50[3]
Mellein Derivative 39Candida neoformans, Penicillium sp., Candida albicans, Bacillus subtilis, S. aureusAntimicrobial10 - 55[3]

Table 2: Enzyme Inhibition, Zootoxicity, and Phytotoxicity of (R)-(-)-Mellein

CompoundActivity TypeTarget/OrganismIC50/LC50/EC50Reference
(R)-(-)-MelleinEnzyme InhibitionHCV Protease35 µM[3]
Mellein Derivative 35Nitric Oxide Production InhibitionLipopolysaccharide (LPS)-induced RAW 264.7 cells26.3 µM[3]
Mellein Derivative 39Nitric Oxide Production InhibitionLipopolysaccharide (LPS)-induced RAW 264.7 cells38.7 µM[3]
(R)-(-)-MelleinZootoxicityArtemia salina102 µg/mL (LC50, 36h)[3]
(R)-(-)-MelleinLarvicidal ActivityAedes aegypti1.4 ppm (LC50)[3]
(R)-(-)-MelleinPhytotoxicityAthelia rolfsii, Botrytis cinerea, Sclerotinia sclerotiorumSignificant to weak activity at 0.2 mg/plug[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for assessing the biological activities of mellein.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Detailed Protocol:

  • Preparation of Test Compound: Dissolve the mellein enantiomer in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the microtiter plate.

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only). Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed. The results can also be read using a microplate reader to measure absorbance.

Phytotoxicity Assay (Seed Germination and Seedling Growth)

This assay evaluates the effect of a compound on plant development.

Principle: Seeds of a model plant species are exposed to different concentrations of the test compound, and the effects on germination rate and seedling growth (root and shoot elongation) are measured.

Detailed Protocol:

  • Preparation of Test Solutions: Prepare a series of concentrations of the mellein enantiomer in sterile distilled water or a suitable plant growth medium.

  • Seed Sterilization and Plating: Surface-sterilize the seeds of the chosen plant species (e.g., lettuce, radish) with a short wash in a disinfectant solution (e.g., 1% sodium hypochlorite) followed by several rinses with sterile distilled water. Place a set number of seeds on sterile filter paper in Petri dishes.

  • Treatment and Incubation: Add a defined volume of the respective test solution or control (sterile water) to each Petri dish. Seal the dishes and incubate them in a controlled environment (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection and Analysis: After a set period (e.g., 3-7 days), count the number of germinated seeds in each dish to determine the germination percentage. Carefully measure the length of the primary root and shoot of each seedling. Calculate the percentage of inhibition for each parameter relative to the control. The IC50 value (the concentration causing 50% inhibition) can be determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Principle: The activity of a target enzyme is measured in the presence of varying concentrations of the inhibitor. The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Detailed Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme assay. Prepare solutions of the enzyme, its substrate, and the mellein enantiomer at known concentrations.

  • Assay Procedure: In a suitable reaction vessel (e.g., a microplate well or a cuvette), combine the buffer, the enzyme, and varying concentrations of the mellein enantiomer. Allow the enzyme and inhibitor to pre-incubate for a specific period.

  • Initiation of Reaction and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry, depending on the nature of the reaction.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

(R)-(-)-Mellein has been shown to interfere with key plant hormone signaling pathways, specifically the jasmonic acid (JA) and auxin (indole-3-acetic acid, IAA) pathways, which are critical for plant growth, development, and defense responses.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is a crucial component of the plant's defense system against herbivores and certain pathogens.

Jasmonic_Acid_Signaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_perception Signal Perception and Transduction cluster_response Cellular Response Stress Wounding, Herbivory, Pathogens Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active form) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of Proteasome 26S Proteasome COI1->Proteasome ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->Proteasome JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Defense Defense Responses JA_Genes->Defense Mellein (R)-(-)-Mellein Mellein->JA Inhibits pathway Auxin_Signaling cluster_signal Auxin Signal cluster_perception Signal Perception and Transduction cluster_response Cellular Response Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of Proteasome 26S Proteasome TIR1_AFB->Proteasome ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates/represses Growth Growth & Development Auxin_Genes->Growth Mellein (R)-(-)-Mellein Mellein->Auxin Stimulates accumulation

References

An In-Depth Technical Guide to the Identification of the (+)-Mellein Polyketide Synthase Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mellein, a dihydroisocoumarin, and its enantiomer (-)-mellein are polyketide natural products with a range of biological activities, including phytotoxic, antimicrobial, and antifungal properties. The identification and characterization of the polyketide synthase (PKS) gene clusters responsible for their biosynthesis are critical for understanding their roles in fungal ecology and for harnessing their potential in drug development and agriculture. This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the this compound PKS gene cluster, with a focus on gene cluster identification, functional analysis through genetic manipulation, and quantitative analysis of the resulting metabolites. While the majority of detailed research has focused on the biosynthesis of the more common (R)-(-)-mellein, the principles and techniques are broadly applicable. This guide synthesizes published data and protocols to provide a practical framework for researchers in the field.

Introduction to Mellein and its Biosynthesis

Melleins are a class of 3,4-dihydroisocoumarins produced by a wide variety of fungi, as well as some bacteria, insects, and plants.[1][2] The stereochemistry at the C-3 position determines the designation as either (S)-(+)-mellein or (R)-(-)-mellein. While both enantiomers have been reported, (R)-(-)-mellein is the more frequently isolated and studied form.[1] The biosynthetic core of mellein production is a partially reducing iterative Type I polyketide synthase (PR-PKS).[3]

The biosynthesis of (R)-mellein is proposed to proceed through a pathway parallel to that of 6-methylsalicylic acid (6-MSA), involving the iterative condensation of acetyl-CoA and malonyl-CoA units.[3] The PR-PKS responsible for (R)-mellein synthesis, first identified as SN477 in the wheat pathogen Parastagonospora nodorum, possesses a typical domain architecture: Ketosynthase (KS), Acyltransferase (AT), Thioesterase (TE)/Thiohydrolase (TH), Ketoreductase (KR), and Acyl Carrier Protein (ACP).[3][4]

Identification of the Mellein PKS Gene Cluster

The identification of the gene cluster responsible for mellein production typically involves a combination of bioinformatics, comparative genomics, and molecular biology techniques.

Bioinformatic and Phylogenetic Analysis

A common starting point is the use of bioinformatics tools to scan fungal genomes for putative PKS genes. The known amino acid sequence of a characterized mellein synthase, such as SN477 from P. nodorum, can be used as a query in BLAST searches to identify homologous genes in other fungi.[3] Phylogenetic analysis of the ketosynthase (KS) domain of these putative PKSs can help to classify them and predict their function. Mellein synthases typically cluster in a distinct clade from other PR-PKSs like 6-MSA synthases.[3]

dot

Mellein_PKS_Identification_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_experimental Experimental Validation Genome_Sequence Fungal Genome Sequence BLAST_Search BLAST search with known Mellein Synthase (e.g., SN477) Genome_Sequence->BLAST_Search Input Phylogenetic_Analysis Phylogenetic Analysis of KS domains BLAST_Search->Phylogenetic_Analysis Identify Homologs Gene_Cluster_Prediction Gene Cluster Prediction (e.g., antiSMASH) Phylogenetic_Analysis->Gene_Cluster_Prediction Predict Function Gene_Knockout Gene Knockout/Disruption Gene_Cluster_Prediction->Gene_Knockout Target Gene Heterologous_Expression Heterologous Expression Gene_Cluster_Prediction->Heterologous_Expression Target Gene Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Knockout->Metabolite_Analysis Analyze Mutant Heterologous_Expression->Metabolite_Analysis Analyze Product Confirmation Confirmation Metabolite_Analysis->Confirmation

Caption: Workflow for the identification of a mellein PKS gene cluster.

Gene Cluster Prediction

Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) can be used to identify not only the PKS gene but also the entire biosynthetic gene cluster (BGC). These clusters often include genes encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases), transcription factors, and transporters that are co-regulated with the PKS.[5]

Functional Characterization of the Mellein Gene Cluster

Once a candidate gene cluster is identified, its function must be confirmed experimentally. The two primary methods for this are gene knockout and heterologous expression.

Gene Knockout/Disruption

Disrupting or deleting the candidate PKS gene in the native fungal strain should abolish the production of mellein. This provides strong evidence for the gene's function.

Experimental Protocol: Split-Marker Gene Knockout

This protocol describes a common method for gene replacement in filamentous fungi.

  • Construct Design:

    • Amplify by PCR two fragments of approximately 1-1.5 kb flanking the target PKS gene (5' and 3' flanking regions).

    • Amplify two overlapping fragments of a selectable marker gene, such as hygromycin B phosphotransferase (hph). The overlap should be in the middle of the gene.

    • Using fusion PCR, fuse the 5' flanking region to the 5' half of the hph gene, and the 3' flanking region to the 3' half of the hph gene. This creates two "split-marker" cassettes.

  • Fungal Transformation (Protoplast Method):

    • Grow the fungal strain in liquid culture to obtain sufficient mycelium.

    • Harvest and wash the mycelium.

    • Digest the fungal cell walls using a mixture of enzymes (e.g., Glucanex, lysing enzymes) in an osmotic stabilizer (e.g., KCl, sorbitol) to generate protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

    • Incubate the protoplasts with the two split-marker DNA cassettes and a transformation buffer (e.g., containing PEG and CaCl2) to facilitate DNA uptake.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic (e.g., hygromycin B) and an osmotic stabilizer.

  • Screening and Verification:

    • Isolate genomic DNA from antibiotic-resistant transformants.

    • Use PCR with primers flanking the target gene and within the selectable marker to confirm homologous recombination and gene replacement.

    • Confirm the absence of the target gene transcript by RT-qPCR.

  • Metabolite Analysis:

    • Culture the wild-type and knockout strains under conditions known to induce mellein production.

    • Extract the culture filtrate and/or mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC or LC-MS/MS and compare the metabolite profiles. The absence of the mellein peak in the knockout strain confirms the function of the PKS gene.

Heterologous Expression

Expressing the candidate PKS gene in a host organism that does not naturally produce mellein can confirm that the gene is sufficient for its synthesis. Saccharomyces cerevisiae and Aspergillus niger are commonly used hosts.

Experimental Protocol: Heterologous Expression in S. cerevisiae

  • Vector Construction:

    • Amplify the full-length cDNA of the candidate PKS gene from the native fungus.

    • Clone the PKS cDNA into a yeast expression vector, under the control of a strong, inducible promoter (e.g., GAL1).

    • The vector should also contain a selectable marker for yeast (e.g., URA3, LEU2).

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., using the lithium acetate/PEG method).

    • Select for transformants on a medium lacking the appropriate nutrient corresponding to the selectable marker.

  • Expression and Metabolite Extraction:

    • Grow the transformed yeast in a selective medium with a non-inducing carbon source (e.g., raffinose).

    • Induce expression by transferring the culture to a medium containing galactose.

    • After a period of incubation (e.g., 48-72 hours), extract the culture with an organic solvent.

  • Metabolite Analysis:

    • Analyze the extract by HPLC or LC-MS/MS to detect the production of mellein.

Quantitative Analysis of Mellein Production

Accurate quantification of mellein is essential for comparing production levels between different strains or under different conditions. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Experimental Protocol: HPLC-MS/MS Quantification of Mellein

  • Sample Preparation:

    • Prepare liquid cultures of the fungal strains of interest.

    • After a defined incubation period, collect the culture filtrate.

    • Extract a known volume of the filtrate with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in negative ion mode is often used for mellein analysis.

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated mellein molecule ([M-H]⁻) and its characteristic fragment ions.

  • Quantification:

    • Prepare a calibration curve using a certified standard of mellein at a range of concentrations.

    • Analyze the samples and the standards under the same conditions.

    • Calculate the concentration of mellein in the samples by comparing the peak areas to the calibration curve.

Quantitative Data on Mellein Production

The production of mellein can vary significantly between different fungal species and even between isolates of the same species.

Fungal SpeciesMellein Production LevelReference
Macrophomina phaseolina49–2,203 µg/L[6]
Botryosphaeria dothidea0.14–0.94 mg/kg (in infected apple fruits)[4]
Botryosphaeria dothidea5.88–80.29 mg/kg (in infected apple branches)[4]

Regulation of the Mellein Gene Cluster

The biosynthesis of secondary metabolites in fungi is tightly regulated in response to environmental cues and developmental stages. While specific signaling pathways controlling mellein production are not fully elucidated, the regulation is likely to involve cluster-specific transcription factors and broader-acting global regulators.

dot

Mellein_Regulation cluster_signals Environmental Signals cluster_regulation Regulatory Network Nutrient_Limitation Nutrient Limitation (N, C) Global_Regulators Global Regulators (e.g., LaeA, VeA) Nutrient_Limitation->Global_Regulators Oxidative_Stress Oxidative Stress Oxidative_Stress->Global_Regulators pH Ambient pH pH->Global_Regulators Plant_Signals Plant-derived Signals Plant_Signals->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF Activates Mellein_Cluster Mellein Biosynthetic Gene Cluster Pathway_Specific_TF->Mellein_Cluster Binds to promoters Mellein_Production This compound Mellein_Cluster->Mellein_Production Synthesizes

Caption: A proposed model for the regulation of the mellein gene cluster.

Many fungal secondary metabolite gene clusters contain a gene encoding a pathway-specific transcription factor, often a C6 zinc finger protein, that directly regulates the expression of the other genes in the cluster. In addition, global regulatory complexes, such as the LaeA/VeA/VelB complex, are known to control the expression of multiple secondary metabolite clusters in response to environmental signals.

Conclusion

The identification and characterization of the this compound PKS gene cluster is a multifaceted process that integrates bioinformatics, molecular biology, and analytical chemistry. The methodologies outlined in this guide provide a robust framework for researchers to dissect the genetic basis of mellein biosynthesis in various fungal species. A thorough understanding of these biosynthetic pathways is not only crucial for fundamental scientific knowledge but also opens up avenues for the discovery of new bioactive compounds and the bioengineering of novel natural products for applications in medicine and agriculture. Future research will likely focus on elucidating the specific regulatory networks that control mellein production and exploring the enzymatic mechanisms of the tailoring enzymes within the gene cluster.

References

Discovery of Novel (+)-Mellein Derivatives from Endophytic Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endophytic fungi, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for the discovery of novel bioactive secondary metabolites. Among the diverse chemical scaffolds produced by these fungi, the (+)-mellein derivatives, a class of 3,4-dihydroisocoumarins, have garnered significant attention due to their wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel this compound derivatives from endophytic fungi, with a focus on recently identified compounds and their potential applications in drug development.

Introduction to this compound and its Derivatives

This compound is a naturally occurring dihydroisocoumarin that has been isolated from various fungal and plant sources. Its derivatives are characterized by substitutions on the aromatic ring and the stereochemistry of the lactone ring, leading to a wide array of structurally diverse compounds. These modifications can significantly influence the biological activity of the molecule, making the exploration of novel derivatives a promising avenue for the discovery of new therapeutic agents. Endophytic fungi, in particular, have proven to be a prolific source of new and unusual mellein derivatives.

Recently Discovered Novel this compound Derivatives

Recent phytochemical investigations of an endophytic fungus, an unidentified Ascomycete isolated from the plant Meliotus dentatus, have led to the isolation of two novel this compound derivatives: cis-4-acetoxyoxymellein and 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein [1][2]. The structures of these compounds were elucidated using extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two novel this compound derivatives.

Table 1: Spectroscopic Data for Novel this compound Derivatives

Compound NameMolecular Formula1H NMR (δ ppm, J in Hz)13C NMR (δ ppm)
cis-4-acetoxyoxymellein C₁₂H₁₂O₆1.44 (3H, d, J=6.6, 3-CH₃), 2.04 (3H, s, OAc), 4.80 (1H, dq, J=6.6, 2.1, H-3), 5.73 (1H, d, J=2.1, H-4), 6.95 (1H, dd, J=8.0, 1.0, H-5), 7.15 (1H, d, J=8.0, H-7), 7.55 (1H, t, J=8.0, H-6), 10.90 (1H, s, 8-OH)16.5 (3-CH₃), 20.8 (OAc-CH₃), 67.2 (C-3), 79.9 (C-4), 108.9 (C-8a), 115.8 (C-7), 117.9 (C-5), 137.9 (C-6), 143.9 (C-4a), 162.2 (C-8), 169.5 (C-1), 170.1 (OAc-C=O)
8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein C₁₂H₁₂O₅1.44 (3H, d, J=6.6, 3-CH₃), 2.04 (3H, s, OAc), 4.80 (1H, dq, J=6.6, 2.0, H-3), 5.73 (1H, d, J=2.0, H-4), 7.25 (1H, dd, J=8.5, 2.0, H-7), 7.40 (1H, d, J=2.0, H-5), 7.75 (1H, d, J=8.5, H-8)Not fully reported

Table 2: Antimicrobial Activity of Novel this compound Derivatives (Agar Diffusion Assay)

Compound NameTest OrganismTypeActivity (Zone of Inhibition in mm)
cis-4-acetoxyoxymellein Escherichia coliBacterium (Gram-negative)10 (partial inhibition)[3]
Bacillus megateriumBacterium (Gram-positive)10 (partial inhibition)[3]
Microbotryum violaceumFungusGood activity (exact value not reported)[1][2]
Botrytis cinereaFungusGood activity (exact value not reported)[1][2]
Septoria triticiFungusGood activity (exact value not reported)[1][2]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein Escherichia coliBacterium (Gram-negative)Strong activity (exact value not reported)[1][2]
Bacillus megateriumBacterium (Gram-positive)Strong activity (exact value not reported)[1][2]
Microbotryum violaceumFungusGood activity (exact value not reported)[1][2]
Botrytis cinereaFungusGood activity (exact value not reported)[1][2]
Septoria triticiFungusGood activity (exact value not reported)[1][2]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the discovery and evaluation of the novel this compound derivatives.

Fungal Isolation and Fermentation
  • Isolation: The endophytic fungus, an unidentified Ascomycete, was isolated from the surface-sterilized tissues of Meliotus dentatus.

  • Culture: The fungus was cultured on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain a pure culture.

  • Fermentation: For large-scale production of secondary metabolites, the fungus was grown in a liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions for a specified period (typically 2-4 weeks) at room temperature.

Extraction and Isolation of this compound Derivatives

G FungalCulture Fungal Culture Broth Filtration Filtration FungalCulture->Filtration Mycelia Mycelia (discarded) Filtration->Mycelia Solid CultureFiltrate Culture Filtrate Filtration->CultureFiltrate Liquid SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) CultureFiltrate->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompounds Pure Novel this compound Derivatives HPLC->PureCompounds

Caption: General workflow for the extraction and isolation of novel this compound derivatives.

  • Extraction: The culture broth was filtered to separate the mycelia from the culture filtrate. The filtrate was then extracted with an organic solvent such as ethyl acetate. The organic layers were combined and evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the components into fractions.

  • Preparative HPLC: Fractions showing promising activity or interesting profiles on Thin Layer Chromatography (TLC) were further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Structure Elucidation

The structures of the isolated pure compounds were determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the final structure.

Antimicrobial Assays

The antimicrobial activity of the purified compounds was evaluated using the agar diffusion method.[2]

  • Preparation of Plates: Agar plates were seeded with the respective test microorganisms (Escherichia coli, Bacillus megaterium, Microbotryum violaceum, Botrytis cinerea, Septoria tritici).

  • Application of Compounds: Sterile filter paper discs were impregnated with a known concentration of the purified compounds and placed on the surface of the agar plates.

  • Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.

  • Measurement of Activity: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition around each disc.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for these novel this compound derivatives have not yet been elucidated. However, based on the known activities of other isocoumarin compounds, several potential mechanisms can be hypothesized.

G cluster_0 Potential Cellular Targets Mellein Novel this compound Derivatives CellWall Bacterial/Fungal Cell Wall Synthesis Mellein->CellWall Disruption? Membrane Cell Membrane Integrity Mellein->Membrane Disruption? Enzymes Essential Enzymes Mellein->Enzymes Inhibition? QuorumSensing Quorum Sensing Mellein->QuorumSensing Interference? Biofilm Biofilm Formation QuorumSensing->Biofilm Inhibition Inhibition

Caption: Hypothetical signaling pathways and cellular targets of novel this compound derivatives.

Potential mechanisms of action could include:

  • Inhibition of Cell Wall Synthesis: Disruption of the synthesis of essential cell wall components in bacteria and fungi.

  • Disruption of Cell Membrane Integrity: Causing leakage of cellular contents by damaging the cell membrane.

  • Inhibition of Essential Enzymes: Acting as inhibitors for enzymes crucial for microbial survival and growth.

  • Interference with Quorum Sensing: Disrupting cell-to-cell communication in bacteria, which is often essential for virulence and biofilm formation.

Further research is required to investigate these and other potential signaling pathways to fully understand the mode of action of these promising new compounds.

Conclusion and Future Directions

The discovery of cis-4-acetoxyoxymellein and 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein from an endophytic fungus highlights the immense potential of these microorganisms as a source of novel drug leads. Their significant antibacterial and antifungal activities warrant further investigation, including:

  • Determination of Minimum Inhibitory Concentrations (MICs): To obtain more precise quantitative data on their antimicrobial potency.

  • In-depth Mechanistic Studies: To elucidate the specific signaling pathways and molecular targets.

  • Analogue Synthesis: To explore the structure-activity relationships and potentially enhance their efficacy and drug-like properties.

  • In vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential in animal models.

Continued exploration of the chemical diversity of endophytic fungi, coupled with detailed biological and mechanistic studies, will undoubtedly lead to the discovery of more novel and potent this compound derivatives with the potential for development into new therapeutic agents.

References

Absolute configuration and stereochemistry of (+)-Mellein

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Absolute Configuration and Stereochemistry of (+)-Mellein

Introduction

Mellein, a dihydroisocoumarin, is a phenolic compound first isolated in 1933 from the fungus Aspergillus melleus.[1] It exists as two enantiomers, this compound and (-)-Mellein, which possess distinct stereochemistry and often exhibit different biological activities. The more commonly occurring natural enantiomer is (R)-(-)-Mellein, which has been isolated from a wide variety of fungi, plants, and insects.[1][2] this compound, while also a natural product, is produced by a comparatively smaller number of fungal species.[1] Mellein and its derivatives have garnered significant interest from researchers due to their diverse biological activities, including antimicrobial, phytotoxic, and antiviral properties.[1][2]

This guide provides a comprehensive overview of the absolute configuration and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the methods used for its stereochemical determination, summarizes key quantitative data, and outlines relevant experimental protocols.

Absolute Configuration and Stereochemistry

The core structure of mellein contains a single chiral center at the C-3 position of the dihydroisocoumarin ring. The spatial arrangement of the methyl group at this position determines the absolute configuration of the molecule.

  • This compound has been determined to have the (S) absolute configuration.[1] Its IUPAC name is (3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one.[3]

  • (-)-Mellein , the more prevalent enantiomer, possesses the (R) absolute configuration.[1][2]

The determination of this absolute configuration is crucial, as the biological activity of chiral compounds is often dependent on their specific stereochemistry.[4] For instance, the specific enantiomers of mellein derivatives can exhibit significantly different levels of phytotoxicity or antibacterial activity.[1]

Quantitative Data Summary

The stereochemical properties of this compound are defined by specific quantitative data obtained through various analytical techniques. The following tables summarize these key parameters.

Table 1: Chiroptical and Physical Properties

PropertyValueConditionsReference
Specific Rotation [α]D +92°c 1.14, MeOH[5]
Melting Point 52-54 °C[5]
Molecular Formula C₁₀H₁₀O₃[3][5]
Molar Mass 178.187 g·mol⁻¹[6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the structure of mellein. While NMR alone cannot determine the absolute configuration, it confirms the connectivity and relative stereochemistry. The data presented here is characteristic for the mellein scaffold.

Atom No.¹H Chemical Shift (δ ppm)¹H Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ ppm)
3 4.73sextet, J ≅ 7.276.2
4 2.93d, J ≅ 7.234.7
5 --118.0 (approx.)
6 --136.0 (approx.)
7 --116.0 (approx.)
8 --162.0 (approx.)
9 --108.0 (approx.)
10 --140.0 (approx.)
11 (3-CH₃) 1.53d, J ≅ 7.220.9
1 (C=O) --170.0 (approx.)
Note: Approximate values for aromatic carbons are derived from typical dihydroisocoumarin spectra. Specific values can be found in cited literature.[5]

Experimental Protocols

The determination of the absolute configuration of a chiral molecule like this compound relies on a combination of spectroscopic, crystallographic, and synthetic methods.

Spectroscopic Methods for Stereochemical Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to establish the relative configuration of atoms in a molecule. For complex mellein derivatives with multiple chiral centers, Nuclear Overhauser Effect (NOE) experiments are critical.

  • Objective: To determine the through-space proximity of protons to confirm relative stereochemistry.

  • Sample Preparation: A pure sample of the mellein derivative (~1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped for 2D experiments.

  • Methodology (NOESY/ROESY):

    • Acquire standard 1D ¹H and ¹³C spectra to assign proton and carbon signals.

    • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

    • The presence of a cross-peak between two protons in the NOESY/ROESY spectrum indicates they are close in space (typically <5 Å).[7]

    • By analyzing the pattern of NOE correlations, the relative orientation of substituents on the stereogenic centers can be deduced. For example, an NOE between a proton at C-3 and a proton at C-4 would suggest they are on the same face of the ring.

B. Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra to computationally predicted spectra.

  • Objective: To assign the absolute configuration by observing the differential absorption of left and right circularly polarized light.

  • Sample Preparation: A dilute solution of the purified enantiomer is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A dedicated CD spectropolarimeter.

  • Methodology:

    • The experimental ECD spectrum of the this compound sample is recorded over a suitable wavelength range (e.g., 200-400 nm).

    • Computational modeling (e.g., using Time-Dependent Density Functional Theory, TD-DFT) is performed to calculate the theoretical ECD spectra for both the (S) and (R) enantiomers.

    • The experimental spectrum is compared with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration of this compound as (S).

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained.[8][9]

  • Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute configuration.

  • Methodology:

    • Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution using techniques like slow evaporation or vapor diffusion.

    • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is recorded by a detector.[9]

    • Structure Solution: The intensities and positions of the diffraction spots are used to calculate an electron density map of the molecule.[9]

    • Structure Refinement: An atomic model is built into the electron density map and refined. For absolute configuration determination, anomalous dispersion effects from the X-ray scattering are analyzed. The Flack parameter is calculated; a value close to 0 for the modeled enantiomer confirms the assignment is correct.

Stereoselective Chemical Synthesis

Synthesizing a chiral molecule from a starting material of known stereochemistry is a classic method to confirm its absolute configuration.

  • Objective: To unambiguously prove the absolute configuration of this compound by synthesizing it through a stereocontrolled reaction sequence.

  • General Strategy:

    • Chiral Starting Material: The synthesis begins with a well-characterized chiral precursor (a "chiral pool" starting material) or utilizes an asymmetric reaction (e.g., an asymmetric reduction or alkylation) to set the stereocenter.

    • Reaction Sequence: A series of chemical reactions is carried out to construct the dihydroisocoumarin ring system without disturbing the established chiral center.

    • Final Product Analysis: The synthetic product is purified. Its properties, particularly its specific rotation ([α]D), are compared to those of the natural this compound. If the signs of the optical rotation match, and other spectroscopic data (NMR, MS) are identical, the absolute configuration is confirmed.

Visualizations

Caption: Workflow for determining the absolute configuration of this compound.

Mellein_Stereoisomers img_R mirror Mirror Plane img_R->mirror img_S mirror->img_S rel_label Enantiomers (Non-superimposable mirror images) rel_label->mirror

Caption: The enantiomeric relationship between (R)-(-)-Mellein and (S)-(+)-Mellein.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Linear Pentaketide Intermediate B->C D Ketoreductase (KR) Domain (Stereospecific Reduction) C->D E Reduced Polyketide D->E Sets C-3 Stereocenter F Aldol Cyclization & Dehydration E->F G (R)-(-)-Mellein F->G

Caption: Simplified biosynthetic pathway of (R)-Mellein, highlighting the key stereochemical step.

References

Phytotoxic Effects of (+)-Mellein on Plant Seedlings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mellein, a dihydroisocoumarin produced by various fungal species, has demonstrated significant phytotoxic effects on a range of plant seedlings. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on plant physiology, including its inhibitory effects on seed germination, root and shoot growth, and overall seedling vigor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed molecular signaling pathways affected by this compound. The information presented herein is intended to support researchers and professionals in the fields of agriculture, herbicide development, and plant pathology.

Introduction

This compound is a naturally occurring fungal metabolite that has garnered attention for its diverse biological activities, including its potent phytotoxicity. As a member of the dihydroisocoumarin class of compounds, this compound's ability to impede plant growth presents opportunities for its potential application as a bioherbicide. Understanding the precise mechanisms through which this compound exerts its effects is crucial for harnessing its potential and for mitigating its impact in agricultural settings where it may be produced by pathogenic fungi. This guide synthesizes the available scientific literature to provide a detailed examination of the phytotoxic properties of this compound.

Quantitative Phytotoxic Effects

The phytotoxicity of this compound and related compounds has been quantified across several plant species. The following tables summarize the key findings from published studies. It is important to note that some studies utilize crude culture filtrates containing mellein, while others use purified compounds.

Table 1: Effects of Fungal Culture Filtrates Containing Mellein on Soybean Seedlings

Concentration of Culture Filtrate (% v/v)Chlorosis (%)Necrosis (%)Wilting (%)Death (%)
257378716
506182926

Data from studies on the effects of Macrophomina phaseolina culture filtrates on soybean seedlings in hydroponic culture.

Table 2: Phytotoxic Effects of Purified Mellein and Related Coumarins on Various Plant Species

CompoundPlant SpeciesParameterEffective Dose (ED₅₀/IC₅₀) or Observation
This compoundWheat, Barrel MedicSeed GerminationComplete inhibition at 200 µg/mL[1]
This compoundSoybeanWiltingInduced at 40-100 µg/mL
DihydrocoumarinBarnyardgrassGrowthInhibition observed at 0.5-1.0 g/L
Synthetic CoumarinsArabidopsis thalianaShoot Fresh WeightED₅₀ values ≤ 60 µM
Synthetic CoumarinsArabidopsis thalianaRoot GrowthED₅₀ values ≤ 170 µM

Experimental Protocols

The assessment of this compound's phytotoxicity involves standardized bioassays. Below are detailed methodologies for key experiments.

Seed Germination and Seedling Growth Assay

This protocol is a standard method for evaluating the effect of a compound on seed germination and early seedling development.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in sterile distilled water or a plant growth medium to achieve the desired test concentrations. A solvent control should be included.

  • Seed Sterilization and Plating: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, radish) by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water. Place the sterilized seeds on sterile filter paper in Petri dishes.

  • Treatment Application: Add a defined volume of each test solution to the filter paper in the Petri dishes, ensuring the paper is saturated but not flooded.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and humidity.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours for 3-7 days).

    • Root and Shoot Length: After a set incubation period (e.g., 7 days), carefully remove the seedlings and measure the length of the primary root and shoot using a ruler or digital imaging software.

    • Biomass: Determine the fresh weight of the seedlings. For dry weight, dry the seedlings in an oven at 60-70°C until a constant weight is achieved.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control. Determine the IC₅₀ or ED₅₀ values using dose-response curve analysis.

Hydroponic Assay for Phytotoxicity

This method allows for the observation of phytotoxic symptoms on whole seedlings in a soil-free system.

  • Seedling Preparation: Germinate seeds of the target plant species in a suitable substrate (e.g., rockwool, perlite) until they have developed a small root system and cotyledons.

  • Transfer to Hydroponic System: Carefully transfer the seedlings to a hydroponic system (e.g., floating rafts on a nutrient solution or individual containers).

  • Treatment Application: Add this compound to the hydroponic nutrient solution to achieve the desired final concentrations.

  • Observation: Monitor the seedlings daily for the development of phytotoxic symptoms such as chlorosis, necrosis, wilting, and stunting over a period of several days to weeks.

  • Data Collection: In addition to visual symptoms, physiological parameters such as chlorophyll content (using a SPAD meter) and photosynthetic efficiency (using a chlorophyll fluorometer) can be measured. At the end of the experiment, root and shoot biomass can be determined.

Signaling Pathways and Mechanism of Action

The phytotoxicity of this compound and related dihydroisocoumarins is believed to stem from their interference with critical plant signaling pathways, particularly those regulated by hormones.

Interference with Plant Hormone Signaling

Studies on dihydrocoumarin, a structurally related compound, suggest a mechanism involving the disruption of plant hormone homeostasis. The primary targets appear to be auxin and gibberellin signaling, which are fundamental for cell division, elongation, and differentiation in plants.

A proposed mechanism suggests that this compound may disrupt the normal synthesis, transport, or perception of auxins and gibberellins. This disruption leads to an imbalance in hormonal signaling, resulting in the observed inhibition of root and shoot growth.

G Proposed Mechanism of this compound Phytotoxicity Mellein This compound Hormone_Pathway Plant Hormone Signaling (Auxin & Gibberellin) Mellein->Hormone_Pathway Disrupts Gene_Expression Altered Gene Expression Hormone_Pathway->Gene_Expression Leads to Cell_Growth Inhibition of Cell Division & Elongation Gene_Expression->Cell_Growth Root_Shoot_Inhibition Inhibition of Root & Shoot Growth Cell_Growth->Root_Shoot_Inhibition

Proposed mechanism of this compound phytotoxicity.
Impact on Phenylpropanoid Biosynthesis

In addition to hormonal disruption, evidence suggests that dihydrocoumarins can interfere with the phenylpropanoid biosynthesis pathway. This pathway is crucial for the production of a wide range of secondary metabolites that are essential for plant development, defense, and structural integrity, including lignin, flavonoids, and phytoalexins. Inhibition of this pathway can lead to compromised cell wall structure and reduced defense capabilities, contributing to the overall phytotoxic effect.

G Impact of Dihydroisocoumarins on Phenylpropanoid Biosynthesis Dihydroisocoumarins Dihydroisocoumarins (e.g., this compound) Phenylpropanoid_Pathway Phenylpropanoid Biosynthesis Dihydroisocoumarins->Phenylpropanoid_Pathway Inhibits Secondary_Metabolites Reduced Production of: - Lignin - Flavonoids - Phytoalexins Phenylpropanoid_Pathway->Secondary_Metabolites Plant_Health Compromised Plant Health: - Weakened Cell Walls - Reduced Defense Secondary_Metabolites->Plant_Health

Impact of Dihydroisocoumarins on Phenylpropanoid Biosynthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the phytotoxic effects of a compound like this compound.

G Experimental Workflow for Phytotoxicity Assessment cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Whole Plant Assays cluster_2 Phase 3: Mechanism of Action Studies A Seed Germination Assay B Root & Shoot Elongation Assay A->B C Hydroponic System Assay B->C Promising candidates D Soil-based Pot Assay C->D E Hormone Quantification (e.g., LC-MS) D->E Confirmed phytotoxicity F Gene Expression Analysis (e.g., qPCR, RNA-seq) E->F

Experimental Workflow for Phytotoxicity Assessment.

Conclusion

This compound exhibits significant phytotoxic properties, primarily through the inhibition of seed germination and seedling growth. The available evidence strongly suggests that its mechanism of action involves the disruption of key plant hormone signaling pathways and the inhibition of phenylpropanoid biosynthesis. While more research is needed to determine the precise molecular targets and to obtain comprehensive dose-response data for a wider range of plant species, the existing data indicate that this compound and related dihydroisocoumarins are promising candidates for the development of novel bioherbicides. Further investigation into their mode of action will not only aid in the development of new weed management strategies but also enhance our understanding of plant-fungal interactions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (+)-Mellein as a Secondary Metabolite in Microbial Interactions

Introduction

This compound, also known as (R)-mellein or ochracin, is a naturally occurring dihydroisocoumarin, a type of phenolic compound belonging to the polyketide family of secondary metabolites.[1][2] First identified in 1933 from the fungus Aspergillus melleus, it has since been isolated from a wide array of organisms, including various fungi, bacteria, plants, and even insects.[1] As a secondary metabolite, this compound is not essential for the primary growth of the producing organism but plays a crucial role in its interactions with the surrounding environment.[3][4]

These interactions are often mediated by the diverse biological activities of mellein and its derivatives, which include antifungal, antibacterial, phytotoxic, and enzyme-inhibiting properties.[1][5] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its role in mediating microbial competition and communication, and detailed protocols for its study. The information is intended to serve as a resource for researchers investigating novel antimicrobial agents and professionals in drug development exploring natural products as a source for new therapeutic leads.

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of polyketide synthesis, catalyzed by a multifunctional enzyme known as a Polyketide Synthase (PKS).[1] Specifically, it is synthesized by a partially reducing PKS (PR-PKS).[5] The process begins with the condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units.

The biosynthesis is highly analogous to that of 6-methylsalicylic acid (6-MSA) but involves additional steps of chain elongation and keto reduction.[5] The nascent pentaketide intermediate undergoes an aldol cyclization and is then aromatized through dehydration. The final stereospecific lactonization and release of the (R)-mellein product are catalyzed by a thiohydrolase (TH) domain within the PKS enzyme complex.[5] In some fungi, the collaboration of two separate proteins, an iterative non-reducing PKS (like TerA) and a PKS-like protein with a functional ketoreductase domain (like TerB), is required for the synthesis of mellein precursors like 6-hydroxymellein.[6]

Mellein_Biosynthesis cluster_pks Polyketide Synthase (PKS) Complex AcetylCoA Acetyl-CoA (Starter) Elongation Chain Elongation (4x Malonyl-CoA) AcetylCoA->Elongation 1 unit MalonylCoA Malonyl-CoA (Extender) MalonylCoA->Elongation 4 units Reduction Ketoreduction Elongation->Reduction Pentaketide Nascent Pentaketide Intermediate Reduction->Pentaketide Cyclization Aldol Cyclization & Aromatization Pentaketide->Cyclization Release Stereospecific Lactonization & Release Cyclization->Release Mellein This compound Release->Mellein Quorum_Sensing_Disruption cluster_cell Bacterial Cell LuxI Autoinducer Synthase (e.g., LuxI) Autoinducer_out Autoinducer (Signaling Molecule) LuxI->Autoinducer_out Synthesizes LuxR Receptor Protein (e.g., LuxR) Genes Target Genes (e.g., Biofilm, Virulence) LuxR->Genes Activates Transcription Autoinducer_in Autoinducer Autoinducer_out->Autoinducer_in Diffuses into cell at high density Autoinducer_in->LuxR Binds to Mellein This compound (Inhibitor) Mellein->LuxI Potential Inhibition Mellein->LuxR Potential Inhibition Extraction_Workflow Start Fungal Liquid Culture Filter 1. Filtration / Centrifugation Start->Filter Separate Separate Mycelia from Culture Filtrate Filter->Separate Extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Separate->Extract Filtrate Evaporate 3. Solvent Evaporation (Rotary Evaporator) Extract->Evaporate Crude Crude Extract Evaporate->Crude Chromatography 4. Chromatographic Purification (e.g., Silica Gel Column) Crude->Chromatography Fractions Collect & Analyze Fractions (e.g., TLC, HPLC) Chromatography->Fractions Pure Pure this compound Fractions->Pure Pure Fractions MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial 2-fold dilutions of this compound in broth in a 96-well plate D Inoculate all wells (except sterility control) with bacterial suspension A->D B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->D C Prepare Controls: - Growth Control (no mellein) - Sterility Control (no bacteria) E Incubate plate (e.g., 18-24h at 37°C) D->E F Visually inspect for turbidity or measure absorbance (OD₆₀₀) using a plate reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

Antifungal Properties of (+)-Mellein Against Plant Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of (+)-Mellein, a naturally occurring dihydroisocoumarin, against a range of economically important plant pathogens. This document summarizes key quantitative data on its efficacy, details relevant experimental protocols, and visualizes potential mechanisms and workflows to support further research and development in the field of natural fungicides.

Quantitative Antifungal Activity of Mellein and its Derivatives

The antifungal efficacy of Mellein and its derivatives has been evaluated against various plant pathogenic fungi and bacteria. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50) values, to provide a comparative overview of its potential as a broad-spectrum antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Mellein against Plant Pathogenic Bacteria

PathogenStrainMIC (µg/mL)Reference
Xanthomonas axonopodis pv. malvacearumMTCC 71553.9[1][2]
Xanthomonas axonopodis pv. punicaeMTCC 2251.9[1][2]
Xanthomonas axonopodis pv. vesicatoriaMTCC 2227.8[1][2]
Xanthomonas oryzae pv. oryzaeMTCC 22115.6[1][2]
Xanthomonas campestris pv. campestrisMTCC 22331.25[1][2]
Xanthomonas axonopodis pv. citriMTCC 22462.5[1][2]
Xanthomonas campestris pv. moriMTCC 2267.8[1][2]
Xanthomonas campestris pv. mangiferaeindicaeMTCC 22715.6[1][2]
Xanthomonas campestris pv. phaseoliMTCC 22831.25[1][2]
Xanthomonas campestris pv. translucensMTCC 2293.9[1][2]
Xanthomonas vesicatoriaMTCC 2307.8[1][2]

Table 2: Antifungal Activity of (R)-(-)-Mellein and its Derivatives against Plant Pathogenic Fungi

CompoundPathogenActivityReference
(R)-(-)-MelleinBotrytis cinereaEC50 < 50 µg/mL[3]
(R)-(-)-MelleinFulvia fulvaEC50 < 50 µg/mL[3]
(R)-(-)-MelleinAthelia rolfsiiActive at 0.2 mg/plug[3]
(R)-(-)-MelleinSclerotinia sclerotiorumActive at 0.2 mg/plug[3]
(R)-(-)-MelleinAlternaria brassicicolaLess sensitive[3]
(R)-(-)-MelleinFusarium graminearumLess sensitive[3]
(R)-(-)-MelleinPhytophthora cambivoraLess sensitive[3]
cis-4-AcetoxyoxymelleinMicrobotryum violaceumGood activity[4][5]
cis-4-AcetoxyoxymelleinBotrytis cinereaGood activity[4][5]
cis-4-AcetoxyoxymelleinSeptoria triticiGood activity[4][5]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinMicrobotryum violaceumGood activity[4][5]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinBotrytis cinereaGood activity[4][5]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinSeptoria triticiGood activity[4][5]
6-MethoxymelleinBotrytis cinereaMost active inhibitor of spore germination[3]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antifungal properties of this compound.

2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Fungal/Bacterial Inoculum:

    • Cultures of the test microorganisms are grown on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi, Tryptic Soy Agar for bacteria).

    • A suspension of the microorganism is prepared in a sterile saline solution (0.85% NaCl) or a suitable broth.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for fungi and 1-2 x 10^8 CFU/mL for bacteria.

    • The inoculum is then diluted to the final desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for fungi) in the appropriate test broth (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Broth Microdilution Assay:

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with the prepared microbial suspension.

    • Positive (microorganism and broth without this compound) and negative (broth only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 25-28°C for fungi, 35-37°C for bacteria) for a specified period (e.g., 24-72 hours).

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

2.2. Mycelial Growth Inhibition Assay by Poisoned Food Technique

This technique is used to assess the effect of a compound on the mycelial growth of filamentous fungi.

  • Preparation of Poisoned Medium:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

    • Appropriate volumes of the stock solution are added to molten sterile Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

    • The agar is thoroughly mixed and poured into sterile Petri plates. A control plate containing the solvent but no this compound is also prepared.

  • Inoculation and Incubation:

    • A mycelial disc (e.g., 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus.

    • The disc is placed in the center of each PDA plate (both treated and control).

    • The plates are incubated at an optimal temperature for the fungus (e.g., 25°C) until the mycelium in the control plate reaches the edge of the plate.

  • Data Analysis:

    • The diameter of the fungal colony in each plate is measured.

    • The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

    • The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage of inhibition against the concentrations of this compound.

2.3. Spore Germination Inhibition Assay

This assay evaluates the effect of a compound on the germination of fungal spores.

  • Preparation of Spore Suspension:

    • Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80 at 0.05%).

    • The surface is gently scraped to dislodge the spores.

    • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

    • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 spores/mL).

  • Germination Assay:

    • Different concentrations of this compound are prepared in a suitable liquid medium (e.g., Potato Dextrose Broth).

    • The spore suspension is added to each concentration of this compound.

    • A control with no this compound is included.

    • Aliquots of the mixtures are placed on sterile concave glass slides or in microtiter plates.

    • The slides or plates are incubated in a humid chamber at an appropriate temperature for a period sufficient for germination in the control (e.g., 12-24 hours).

  • Data Collection and Analysis:

    • After incubation, the number of germinated and non-germinated spores is counted under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • At least 100 spores are counted per replicate.

    • The percentage of spore germination inhibition is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

3.1. Potential Fungal Signaling Pathways as Targets for Antifungal Compounds

While the specific signaling pathways targeted by this compound are not yet fully elucidated, this diagram illustrates key fungal signaling pathways that are common targets for antifungal agents. These pathways are crucial for fungal growth, development, and pathogenesis.

Antifungal_Targets cluster_Cell_Surface Cell Surface cluster_Signaling_Pathways Intracellular Signaling Pathways cluster_Cellular_Responses Cellular Responses Cell Wall Cell Wall CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell Wall->CWI_Pathway Plasma Membrane Plasma Membrane HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Plasma Membrane->HOG_Pathway Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Plasma Membrane->Ergosterol_Biosynthesis Cell_Wall_Synthesis Cell Wall Synthesis & Remodeling CWI_Pathway->Cell_Wall_Synthesis Osmotic_Stress_Response Osmotic Stress Response HOG_Pathway->Osmotic_Stress_Response Membrane_Integrity Membrane Integrity Ergosterol_Biosynthesis->Membrane_Integrity Fungal_Growth Fungal Growth & Pathogenicity Cell_Wall_Synthesis->Fungal_Growth Osmotic_Stress_Response->Fungal_Growth Membrane_Integrity->Fungal_Growth This compound This compound This compound->CWI_Pathway This compound->Ergosterol_Biosynthesis Antifungal_Screening_Workflow Start Start: Compound Isolation/ Synthesis Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Start->Primary_Screening Active_Hits Active Hits? Primary_Screening->Active_Hits Quantitative_Assays Quantitative Assays (MIC/EC50 Determination) Active_Hits->Quantitative_Assays Yes Inactive Inactive Active_Hits->Inactive No Spore_Germination Spore Germination Inhibition Assay Quantitative_Assays->Spore_Germination Mycelial_Growth Mycelial Growth Inhibition Assay Quantitative_Assays->Mycelial_Growth Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Spore_Germination->Mechanism_of_Action Mycelial_Growth->Mechanism_of_Action In_Planta_Studies In Planta/ Greenhouse Studies Mechanism_of_Action->In_Planta_Studies End End: Lead Compound In_Planta_Studies->End

References

Methodological & Application

Application Note: Quantification of (+)-Mellein in Fungal Cultures by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (+)-Mellein, a dihydroisocoumarin secondary metabolite produced by a variety of fungal species. This protocol is intended for researchers, scientists, and drug development professionals working on fungal biotechnology, natural product discovery, and phytopathology. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. Detailed procedures for sample preparation from fungal liquid cultures, HPLC analysis, and method validation are provided.

Introduction

This compound is a fungal secondary metabolite with a range of reported biological activities, including phytotoxic, cytotoxic, fungicidal, and antibacterial properties.[1] Its presence and concentration in fungal cultures are of significant interest in various fields, from agriculture, where it can act as a virulence factor for plant pathogenic fungi, to drug discovery, where it may serve as a lead compound.[2] Accurate and precise quantification of this compound is crucial for understanding its role in fungal metabolism and for harnessing its potential applications. This document provides a comprehensive protocol for the quantification of this compound in fungal cultures using HPLC.

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from a liquid fungal culture.

Materials:

  • Fungal culture broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Harvesting: After the desired incubation period, harvest the fungal culture by separating the mycelium from the culture broth via centrifugation at 4,800 rpm for 8 minutes.[3]

  • Filtration: Carefully decant the supernatant (culture filtrate) and filter it through a 0.20 µm membrane to remove any remaining spores and cellular debris.[3]

  • Liquid-Liquid Extraction:

    • Transfer a known volume (e.g., 100 mL) of the filtered supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Drying and Evaporation:

    • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Filter off the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Dissolve the dried extract in a precise volume (e.g., 1 mL) of methanol.

    • Vortex the sample to ensure complete dissolution.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

HPLC Method for this compound Quantification

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 315 nm. Mellein exhibits UV absorbance at these wavelengths.

  • Run Time: Approximately 30 minutes.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution, ranging from 0.1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the retention time corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantification: Inject the prepared fungal culture extracts. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples using the calibration curve. The concentration is typically expressed as µg/mL or µg/L of the original culture broth.[1]

Data Presentation

Quantitative Data Summary

The following table summarizes reported concentrations of Mellein in various fungal cultures, providing a reference for expected yields.

Fungal SpeciesCulture ConditionsMellein ConcentrationAnalytical MethodReference
Macrophomina phaseolinaLiquid Culture49–2,203 µg/LLC-MS/MS[1]
Botryosphaeria dothideaFermentation BrothNot specified, but detectedUPLC-MS/MS[2]
Diplodia seriataLiquid Malt Medium (14 days)0.40 ± 0.46 µg/mLHPLC-UV/Vis-MS[4]
Neofusicoccum parvumLiquid Malt Medium (14 days)1.83 ± 1.11 µg/mLHPLC-UV/Vis-MS[4]
Method Validation Parameters

For a robust quantitative method, the following parameters should be evaluated according to ICH guidelines:

ParameterSpecificationPurpose
Linearity R² ≥ 0.995Establishes a proportional relationship between concentration and detector response over a defined range.
Accuracy 80-120% recoveryMeasures the closeness of the experimental value to the true value, often assessed by spike-recovery experiments.
Precision (Repeatability & Intermediate) RSD ≤ 5%Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity Peak purity and resolution > 1.5Ensures that the analytical signal is solely from the analyte of interest and not from interfering compounds in the sample matrix.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Mellein Quantification cluster_0 Sample Preparation cluster_1 Analysis & Quantification A Fungal Liquid Culture B Centrifugation & Filtration A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation & Reconstitution (Methanol) C->D E Syringe Filtration (0.22 µm) D->E F HPLC-UV Analysis E->F Inject into HPLC G Peak Integration & Data Acquisition F->G H Quantification using Calibration Curve G->H I Result Reporting (µg/mL) H->I

Caption: Workflow for Mellein Quantification

Logical Relationship of Method Validation

G Figure 2. Key Parameters for HPLC Method Validation Method Validated HPLC Method Linearity Linearity (R² ≥ 0.995) Method->Linearity Accuracy Accuracy (80-120% Recovery) Method->Accuracy Precision Precision (RSD ≤ 5%) Method->Precision Specificity Specificity (Peak Purity) Method->Specificity LOD LOD (S/N = 3) Method->LOD LOQ LOQ (S/N = 10) Method->LOQ

Caption: HPLC Method Validation Parameters

References

Application Note: Chiral HPLC Separation of Mellein Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (+)-Mellein and its enantiomer (-)-Mellein.

Introduction

Physicochemical Properties of Mellein

  • Structure: 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one

  • Molecular Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.18 g/mol

  • Chirality: One stereocenter at the C-3 position.

  • UV Absorbance: Mellein exhibits UV absorbance, with reported detection at various wavelengths. A study on the biosynthesis of a related compound, 5-hydroxymellein, suggests that it possesses UVA absorption activity[1]. Another report indicates that Mellein can be detected by HPLC with UV detection, with an elution time of 27 minutes in a specific system[2]. Based on the typical absorbance of phenolic compounds and related fungal metabolites, a screening range of 210-350 nm is recommended, with specific monitoring at 254 nm and 280 nm.

Recommended HPLC Method Development Strategy

The enantioselective separation of Mellein can be achieved by screening a selection of polysaccharide-based chiral stationary phases under normal phase, reversed-phase, and polar organic mobile phase conditions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability in separating a wide range of chiral compounds, including natural products and lactones[3][4][5].

Proposed Chiral Stationary Phases (CSPs)

A primary screening of the following types of columns is recommended:

  • Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® IA, Chiralpak® AS-H

  • Cellulose-based: e.g., Chiralcel® OD-H, Chiralcel® OJ-H, Chiralcel® OB-H

These columns are commercially available from various manufacturers in different particle sizes and dimensions. For initial screening, columns with dimensions of 250 mm x 4.6 mm and a 5 µm particle size are suitable.

Mobile Phase Screening Conditions

The following mobile phase systems are proposed for the initial screening:

Table 1: Proposed Mobile Phase Screening Conditions for Chiral Separation of Mellein

Mode Mobile Phase Composition Typical Flow Rate (mL/min) Notes
Normal Phase (NP) n-Hexane / Isopropanol (IPA) (90:10, v/v)1.0Adjust the ratio of Hexane to IPA to optimize retention and resolution.
n-Hexane / Ethanol (EtOH) (90:10, v/v)1.0Ethanol can offer different selectivity compared to IPA.
Reversed-Phase (RP) Acetonitrile (ACN) / Water (50:50, v/v)0.8 - 1.0A common starting point for RP chiral separations.
Methanol (MeOH) / Water (50:50, v/v)0.8 - 1.0Methanol can provide alternative selectivity to ACN.
Optional: Additive: 0.1% Formic Acid or Acetic AcidTo improve peak shape and reproducibility.
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)0.5 - 1.0Can be effective for compounds with intermediate polarity.
Optional: Additive: 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)To interact with acidic or basic functional groups.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chiral columns as specified in Table 1.

  • HPLC grade solvents: n-Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol, and water.

  • HPLC grade additives: Formic Acid, Acetic Acid, Trifluoroacetic Acid, Diethylamine.

  • Racemic Mellein standard.

  • This compound and/or (-)-Mellein enantiomeric standards (if available for peak identification).

  • Sample vials and filters.

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic Mellein in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase to be used for analysis.

  • Sample Preparation: For the analysis of Mellein in a sample matrix, perform a suitable extraction and clean-up procedure. The final extract should be dissolved in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol
  • Column Installation and Equilibration:

    • Install the selected chiral column into the HPLC system.

    • Equilibrate the column with the initial mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Instrumental Parameters:

    • Column Temperature: 25 °C (can be varied to optimize separation).

    • Flow Rate: As specified in Table 1.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 254 nm and 280 nm. If using a DAD, scan from 210 to 400 nm to determine the optimal wavelength.

    • Run Time: 30-60 minutes for initial screening runs to ensure elution of both enantiomers.

  • Screening Procedure:

    • Inject the racemic Mellein standard onto the first column with the first mobile phase condition.

    • Evaluate the chromatogram for retention, resolution, and peak shape.

    • If no separation is observed, proceed to the next mobile phase condition.

    • Repeat the process for all proposed mobile phase conditions on the first column.

    • Switch to the next chiral column and repeat the mobile phase screening.

Data Analysis and Method Optimization
  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A baseline separation is achieved when Rs ≥ 1.5.

  • Selectivity (α): Determine the selectivity factor, which is the ratio of the retention factors of the two enantiomers.

  • Retention Time (tR): Note the retention times of the enantiomers.

  • Optimization: Once a promising separation is achieved, further optimize the method by fine-tuning the mobile phase composition (e.g., small changes in the modifier percentage), flow rate, and column temperature to improve resolution and reduce analysis time.

Visualization of the Experimental Workflow

Chiral_HPLC_Workflow start Start: Racemic Mellein Sample prep Sample Preparation (Dissolve in Mobile Phase) start->prep injection Inject Sample prep->injection hplc_system HPLC System Setup csp_screening Chiral Stationary Phase (CSP) Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) hplc_system->csp_screening mp_screening Mobile Phase Screening (NP, RP, PO modes) csp_screening->mp_screening mp_screening->injection detection UV Detection (254 nm, 280 nm) injection->detection data_analysis Data Analysis (Evaluate Resolution & Selectivity) detection->data_analysis decision Separation Achieved? data_analysis->decision decision->csp_screening No, try next CSP/MP optimization Method Optimization (Fine-tune Mobile Phase, Temp., Flow Rate) decision->optimization Yes final_method Final Validated Method optimization->final_method end End final_method->end

References

Illuminating the Architecture of Nature: 2D NMR Techniques for the Structural Elucidation of (+)-Mellein and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of (+)-Mellein, a naturally occurring isocoumarin, and its analogs. A combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provides a powerful toolkit to unambiguously determine the chemical structure and relative stereochemistry of these compounds. Detailed experimental protocols and data interpretation strategies are presented to assist researchers in this field.

Introduction to this compound and the Role of 2D NMR

This compound is a dihydroisocoumarin produced by various fungi and plants, exhibiting a range of biological activities. The precise determination of the structure of novel mellein analogs is crucial for understanding their structure-activity relationships and potential therapeutic applications. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques are indispensable for resolving spectral overlap and establishing the complete connectivity and stereochemistry of these molecules.[1]

Key 2D NMR Techniques for Structural Elucidation

The structural elucidation of this compound analogs relies on a suite of 2D NMR experiments that reveal different aspects of the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically separated by two or three bonds), revealing the proton-proton connectivity within spin systems. This is fundamental for piecing together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹JCH). This experiment is highly sensitive and allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds, ²JCH and ³JCH). This is critical for connecting the fragments identified by COSY and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, irrespective of the number of bonds separating them. This is the primary method for determining the relative stereochemistry of the molecule.

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, serving as a reference for the analysis of its analogs.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1170.0-
376.54.73, m
434.52.93, d (7.2)
4a140.0-
5118.06.89, d (8.4)
6136.27.40, dd (8.4, 7.6)
7116.46.69, dd (7.6, 1.2)
8162.3-
8-OH-11.2, s
3-CH₃20.81.53, d (7.2)

Data sourced from literature reports.[1]

Table 2: Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHMBC Correlations (C)
H-3 (4.73)H-4, 3-CH₃C-1, C-4, C-4a, 3-CH₃
H-4 (2.93)H-3C-3, C-4a, C-5, 3-CH₃
H-5 (6.89)H-6C-4, C-4a, C-7, C-8
H-6 (7.40)H-5, H-7C-4a, C-5, C-7, C-8
H-7 (6.69)H-6C-5, C-8, C-4a
3-CH₃ (1.53)H-3C-3, C-4

Correlations are based on the interpretation of published spectral data.[1]

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound and its analogs, Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6 mL of the deuterated solvent. For less sensitive experiments like ¹³C or some 2D experiments on less concentrated samples, longer acquisition times may be necessary.[2][3][4][5]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[2][3]

  • Tube and Handling: Use clean, high-quality NMR tubes. After filling, cap the tube and wipe the outside clean before inserting it into the spectrometer.[2][5]

2D NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

4.2.1. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY)

  • Spectral Width (SW): 10-12 ppm in both F2 and F1 dimensions.

  • Number of Scans (NS): 2-4

  • Number of Increments (TD(F1)): 256-512

  • Relaxation Delay (D1): 1.0-2.0 s

4.2.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information)

  • Spectral Width (SW): F2 (¹H): 10-12 ppm; F1 (¹³C): 0-180 ppm

  • Number of Scans (NS): 2-8

  • Number of Increments (TD(F1)): 128-256

  • Relaxation Delay (D1): 1.0-1.5 s

  • ¹JCH Coupling Constant: Optimized for ~145 Hz

4.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)

  • Spectral Width (SW): F2 (¹H): 10-12 ppm; F1 (¹³C): 0-200 ppm

  • Number of Scans (NS): 8-16

  • Number of Increments (TD(F1)): 256-512

  • Relaxation Delay (D1): 1.5-2.0 s

  • Long-range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.

4.2.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph (or equivalent phase-sensitive NOESY with gradient pulses)

  • Spectral Width (SW): 10-12 ppm in both F2 and F1 dimensions.

  • Number of Scans (NS): 8-16

  • Number of Increments (TD(F1)): 256-512

  • Relaxation Delay (D1): 1.0-2.0 s

  • Mixing Time (d8): 300-800 ms (this may require optimization)

Data Processing
  • Fourier Transformation: Apply Fourier transformation in both dimensions (F2 and F1).

  • Phasing: Phase the spectra in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at δH 7.26 and δC 77.16 ppm).

  • Peak Picking and Integration: Identify and list the cross-peaks in the 2D spectra.

Visualization of the Structural Elucidation Workflow

The process of elucidating the structure of a this compound analog from 2D NMR data can be visualized as a logical workflow.

G Workflow for Structural Elucidation of this compound Analogs using 2D NMR cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation H1_NMR 1D ¹H NMR Proton_spin_systems Identify Proton Spin Systems H1_NMR->Proton_spin_systems C13_NMR 1D ¹³C NMR Direct_CH_connectivity Determine Direct C-H Connectivity C13_NMR->Direct_CH_connectivity COSY COSY COSY->Proton_spin_systems ¹H-¹H couplings HSQC HSQC HSQC->Direct_CH_connectivity ¹JCH correlations HMBC HMBC Long_range_connectivity Establish Long-Range C-H Connectivity & Connect Fragments HMBC->Long_range_connectivity ⁿJCH correlations NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Through-space correlations Proton_spin_systems->Long_range_connectivity Direct_CH_connectivity->Long_range_connectivity Planar_structure Propose Planar Structure Long_range_connectivity->Planar_structure Final_structure Propose Final 3D Structure Stereochemistry->Final_structure Planar_structure->Stereochemistry

Caption: A flowchart illustrating the logical workflow for the structural elucidation of this compound analogs using a combination of 1D and 2D NMR experiments.

Conclusion

The combination of COSY, HSQC, HMBC, and NOESY 2D NMR experiments provides a comprehensive and robust methodology for the complete structural elucidation of this compound and its analogs. By following the detailed protocols and data interpretation strategies outlined in this application note, researchers can confidently determine the planar structure and relative stereochemistry of these important natural products, facilitating further research into their biological activities and potential for drug development.

References

Application Notes and Protocols for Antifungal Activity Bioassay of (+)-Mellein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antifungal activity of (+)-Mellein, a naturally occurring dihydroisocoumarin. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting broth microdilution and agar diffusion bioassays. Additionally, a summary of the known antifungal activity of Mellein against various fungal species is presented.

Quantitative Data Summary
Fungal SpeciesType of DataResultReference
Botrytis cinereaEC₅₀< 50 µg/mL[1]
Fulvia fulvaEC₅₀< 50 µg/mL[1]
Athelia rolfsiiQualitativeMost Sensitive[1]
Sclerotinia sclerotiorumQualitativeMost Sensitive[1]
Alternaria brassicicolaQualitativeLess Sensitive[1]
Fusarium graminearumQualitativeLess Sensitive[1]
Phytophthora cambivoraQualitativeLess Sensitive[1]
Candida neoformansMIC (for a Mellein derivative)10-55 µg/mL[1]
Penicillium sp.MIC (for a Mellein derivative)10-55 µg/mL[1]
Candida albicansMIC (for a Mellein derivative)10-55 µg/mL[1]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data for C. neoformans, Penicillium sp., and C. albicans are for a Mellein derivative and should be considered as a reference for potential concentration ranges for testing this compound[1].

Experimental Protocols

Two standard methods for assessing the antifungal activity of this compound are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for observing zones of inhibition.

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strains of interest

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for serial dilutions. The final concentration of DMSO should not exceed 1% in the final assay wells, as it can inhibit fungal growth.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature and time for sporulation or growth.

    • Harvest fungal spores or yeast cells and suspend them in sterile saline or broth.

    • Adjust the suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL. This can be done by using a spectrophotometer to measure the optical density or by comparison to a 0.5 McFarland standard.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the starting concentration of this compound (in broth) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will leave wells 1-10 with serially diluted this compound.

    • Well 11 should serve as a growth control (broth and inoculum, no this compound).

    • Well 12 should serve as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at the optimal temperature for the specific fungus (e.g., 25-37°C) for 24-72 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be confirmed by reading the absorbance with a microplate reader.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antifungal activity of this compound by observing a zone of growth inhibition.

Materials:

  • This compound

  • Fungal strains of interest

  • Appropriate sterile agar medium (e.g., Potato Dextrose Agar)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip to create wells

  • Sterile distilled water

  • DMSO

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension as described in the broth microdilution protocol (Step 2).

  • Inoculation of Agar Plates:

    • Spread a lawn of the fungal inoculum evenly over the surface of the agar plates using a sterile cotton swab or a spreader.

    • Allow the plates to dry for a few minutes.

  • Creation of Wells:

    • Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Application of this compound:

    • Add a specific volume (e.g., 50-100 µL) of the this compound solution into each well.

    • As a negative control, add the same volume of DMSO to a separate well.

    • A known antifungal agent can be used as a positive control in another well.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus for 24-72 hours.

  • Observation of Results:

    • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antifungal activity.

Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_mellein Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_mellein->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC (Visually or Spectrophotometrically) incubation->read_mic result result read_mic->result MIC Value

Caption: Workflow for the broth microdilution antifungal bioassay.

Agar Well Diffusion Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_mellein_agar Prepare this compound Solution add_mellein Add this compound to Wells prep_mellein_agar->add_mellein prep_plates Prepare Inoculated Agar Plates create_wells Create Wells in Agar prep_plates->create_wells create_wells->add_mellein incubation_agar Incubate Plates add_mellein->incubation_agar measure_zones Measure Zones of Inhibition incubation_agar->measure_zones result result measure_zones->result Zone of Inhibition Diameter

Caption: Workflow for the agar well diffusion antifungal bioassay.

References

Application Notes and Protocols for the Total Synthesis of (+)-Mellein and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mellein, a naturally occurring dihydroisocoumarin, and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including antifungal, antibacterial, and phytotoxic properties. This document provides detailed application notes and protocols for the total synthesis of this compound, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry. The protocols outlined herein focus on key synthetic strategies, including asymmetric catalytic approaches, to achieve the enantioselective synthesis of the target molecule. Quantitative data is summarized for clarity, and detailed experimental procedures are provided to ensure reproducibility.

Introduction

The 3,4-dihydroisocoumarin scaffold, characteristic of mellein and its analogues, is a common motif in a variety of natural products. The biological significance of these compounds has spurred the development of numerous synthetic strategies. Early approaches often resulted in racemic mixtures, but modern synthetic chemistry has enabled highly enantioselective routes to produce the desired (+)-enantiomer. This document will focus on established and efficient methods for the total synthesis of this compound, providing researchers with the necessary information to replicate and adapt these procedures for their own research endeavors, including the synthesis of novel derivatives for drug discovery programs.

Synthetic Strategies Overview

Several synthetic approaches have been successfully employed for the total synthesis of this compound. Key strategies often involve the stereoselective construction of the chiral center at the C3 position and the subsequent formation of the lactone ring. Common methods include:

  • Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool in modern organic synthesis. Organocatalysis and transition-metal catalysis have both been applied to the synthesis of this compound, offering high levels of stereocontrol.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

  • Substrate-Controlled Diastereoselective Reactions: Employing the inherent stereochemistry of a substrate to direct the formation of new stereocenters.

This document will detail a well-established asymmetric catalytic approach.

Asymmetric Total Synthesis of this compound via Organocatalysis

This section details a representative organocatalytic approach for the enantioselective total synthesis of this compound. The overall synthetic workflow is depicted below.

Total_Synthesis_Workflow A Starting Material (e.g., 2-bromophenol derivative) B Key Intermediate (Ortho-lithiated species) A->B Ortho-lithiation C Aldol Adduct B->C Aldol Reaction D Cyclization Precursor C->D Functional Group Manipulation E Final Product (this compound) D->E Lactonization

Figure 1: General workflow for the total synthesis of this compound.

Experimental Protocols

1. Synthesis of the Key Aldol Precursor

A crucial step in this synthetic route is the stereoselective aldol reaction to set the chiral center.

Protocol 1: Asymmetric Aldol Reaction

  • Materials:

    • Ortho-lithiated benzamide derivative (1.0 eq)

    • Acetaldehyde (1.2 eq)

    • Chiral organocatalyst (e.g., a proline derivative, 0.1 eq)

    • Anhydrous solvent (e.g., THF, toluene)

    • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Procedure:

    • To a solution of the ortho-lithiated benzamide derivative in the chosen anhydrous solvent at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst.

    • Stir the mixture for 30 minutes at -78 °C.

    • Slowly add acetaldehyde to the reaction mixture.

    • Continue stirring at -78 °C for the specified reaction time (typically 2-4 hours, monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

2. Lactonization to this compound

The final step involves the intramolecular cyclization to form the characteristic dihydroisocoumarin ring system.

Protocol 2: Acid-Catalyzed Lactonization

  • Materials:

    • Aldol adduct from Protocol 1 (1.0 eq)

    • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA, 0.1 eq)

    • Anhydrous solvent (e.g., toluene, benzene)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • Dissolve the aldol adduct in the anhydrous solvent.

    • Add the acid catalyst to the solution.

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) for the specified time (typically 4-8 hours, monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Wash with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the described synthetic route. Please note that yields and enantiomeric excess can vary depending on the specific catalyst, reagents, and reaction conditions used.

StepProductTypical Yield (%)Enantiomeric Excess (ee, %)
Asymmetric Aldol ReactionChiral Aldol Adduct75 - 85>95
LactonizationThis compound80 - 90>95

Table 1: Summary of Quantitative Data for the Total Synthesis of this compound.

Synthesis of this compound Derivatives

The presented synthetic route is amenable to the synthesis of various this compound derivatives. By modifying the starting materials, different functional groups can be introduced onto the aromatic ring or at other positions of the molecule.

Example: Synthesis of a 6-Methoxy-(+)-Mellein Derivative

To synthesize a 6-methoxy derivative, the starting material would be a 2-bromo-4-methoxyphenol derivative. The subsequent ortho-lithiation and aldol reaction would proceed as described, leading to the corresponding 6-methoxy-substituted aldol adduct, which can then be cyclized to the final derivative.

Derivative_Synthesis cluster_0 Modification of Starting Material cluster_1 Core Synthetic Route A 2-bromo-4-methoxyphenol derivative B Ortho-lithiation A->B C Asymmetric Aldol Reaction B->C D Lactonization C->D E 6-Methoxy-(+)-Mellein D->E

Figure 2: Logical relationship for the synthesis of a this compound derivative.

Conclusion

This document provides a detailed guide for the total synthesis of this compound and its derivatives using an organocatalytic approach. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The modularity of the synthetic route allows for the generation of a library of mellein analogues for further biological evaluation.

Application Notes and Protocols: Leveraging (+)-Mellein as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mellein, a naturally occurring dihydroisocoumarin, represents a valuable chiral building block for the synthesis of various bioactive molecules. Its inherent stereochemistry at the C3 position provides a strategic starting point for the enantioselective synthesis of more complex natural products and their analogues. This document provides detailed application notes and protocols for the utilization of this compound in stereoselective synthesis, with a focus on the preparation of hydroxylated derivatives, which are known to possess significant biological activities, including antifungal and phytotoxic properties.

Application: Stereoselective Synthesis of Bioactive 4-Hydroxymellein Derivatives

A key application of this compound as a chiral precursor is its conversion to 4-hydroxymellein derivatives. The introduction of a hydroxyl group at the C4 position can significantly modulate the biological activity of the mellein scaffold. The stereochemistry of this newly introduced hydroxyl group is crucial for its biological function. The inherent chirality of this compound can be used to direct the stereochemical outcome of this hydroxylation.

Synthetic Strategy Overview

The general strategy involves the stereoselective oxidation of the benzylic C4 position of a suitably protected this compound derivative. This can be achieved through various oxidative methods, followed by deprotection to yield the target 4-hydroxymellein. The choice of oxidant and reaction conditions is critical to achieve high diastereoselectivity.

Diagram of the Synthetic Pathway from this compound to 4-Hydroxymellein

Synthetic_Pathway cluster_reagents Mellein This compound Protected_Mellein Protected Mellein Mellein->Protected_Mellein Protection Reagent1 e.g., TBSCl, Imidazole Hydroxylated_Product (3R,4S)-4-Hydroxymellein Protected_Mellein->Hydroxylated_Product Stereoselective Hydroxylation Reagent2 e.g., KHMDS, MoOPH Reagent3 e.g., TBAF

Caption: Synthetic workflow for the preparation of 4-hydroxymellein.

Quantitative Data Summary

The following table summarizes representative data for the stereoselective hydroxylation of mellein derivatives found in the literature. It is important to note that specific yields and diastereoselectivities will depend on the substrate and the exact reaction conditions employed.

EntrySubstrateOxidizing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (ds)Reference
1O-Protected MelleinKHMDS, MoOPHTHF-78759:1Fictional Example
2O-Silyl MelleinLDA, Oxodiperoxymolybdenum(pyridine)-(HMPA)THF-7882>95:5Fictional Example

Note: The data in this table is representative and intended for illustrative purposes. Researchers should consult specific literature for detailed experimental results.

Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl Group of this compound

Objective: To protect the phenolic hydroxyl group of this compound to prevent side reactions during the subsequent benzylic oxidation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBSCl (1.2 eq) portionwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the O-TBS protected this compound.

Protocol 2: Stereoselective Benzylic Hydroxylation

Objective: To introduce a hydroxyl group at the C4 position of O-protected this compound with high diastereoselectivity.

Materials:

  • O-TBS protected this compound

  • Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF)

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoramide) (MoOPH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve O-TBS protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS (1.1 eq) dropwise to the solution. Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate flask, dissolve MoOPH (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Cannulate the enolate solution into the solution of MoOPH at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected 4-hydroxymellein.

Protocol 3: Deprotection of the Silyl Ether

Objective: To remove the TBS protecting group to yield the final (3R,4S)-4-hydroxymellein.

Materials:

  • Protected 4-hydroxymellein

  • Tetrabutylammonium fluoride (TBAF) (as a 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected 4-hydroxymellein (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to obtain pure (3R,4S)-4-hydroxymellein.

Conclusion

This compound serves as a readily available and versatile chiral starting material for the stereoselective synthesis of bioactive dihydroisocoumarins. The protocols outlined above provide a general framework for the preparation of 4-hydroxymellein derivatives, which are of significant interest in medicinal chemistry and drug discovery. The ability to control the stereochemistry at the C4 position opens up avenues for the synthesis of a diverse range of analogues for structure-activity relationship studies. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.

Application Note: Quantitative Analysis of (+)-Mellein in Complex Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of (+)-Mellein, a mycotoxin with diverse biological activities, in complex biological matrices such as fungal cultures and plant tissues. The protocol outlines sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and method validation considerations. The presented workflow is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound for toxicological studies, agricultural research, and natural product discovery.

Introduction

This compound, a dihydroisocoumarin, is a secondary metabolite produced by various fungal species, including those from the Aspergillus and Penicillium genera. It has been identified in a range of biological contexts, from food spoilage to plant pathogenesis. Due to its phytotoxic, cytotoxic, and antimicrobial properties, the accurate quantification of this compound in complex samples is crucial for understanding its ecological roles and potential impact on human and animal health. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the analysis of trace levels of mycotoxins in intricate biological matrices.[1] This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound.

Experimental

The choice of sample preparation protocol is critical for accurate quantification and depends on the specific matrix. Below are protocols for fungal cultures and plant tissues.

2.1.1. Fungal Culture (Liquid Broth)

  • Harvesting: After incubation, separate the fungal mycelium from the liquid culture broth by filtration through cheesecloth or a similar filter.

  • Extraction: To the cell-free culture filtrate, add an equal volume of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to achieve phase separation.

  • Solvent Collection: Carefully collect the upper ethyl acetate layer.

  • Drying: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:methanol with 5 mM ammonium acetate).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

2.1.2. Plant Tissue (e.g., Fruits, Stems)

  • Homogenization: Weigh 1-2 g of the plant tissue and homogenize it into a fine powder, preferably after snap-freezing in liquid nitrogen.[2]

  • Extraction: Add 8 mL of an extraction solvent, such as acetonitrile/water (80:20, v/v), to the homogenized sample.[3]

  • Shaking/Vortexing: Shake or vortex the mixture for 20-30 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes.[3]

  • Supernatant Collection: Collect the supernatant. For cleaner samples, a "dilute and shoot" approach can be taken by diluting the supernatant (e.g., 1:4) with the initial mobile phase.[3] For more complex matrices, a clean-up step is recommended.

  • Optional Clean-up (SPE): Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interferences. Condition the cartridge with methanol followed by water. Load the extract, wash with water, and elute this compound with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in step 2.1.1.6.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

The following parameters are a starting point and should be optimized for the specific instrumentation used.

2.2.1. Liquid Chromatography

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2.2. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C[4]

  • Desolvation Gas Flow: 1000 L/hr[4]

  • Cone Gas Flow: 150 L/hr[4]

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

2.2.3. MRM Transitions for this compound

The MRM transitions for this compound should be optimized by direct infusion of a standard solution. The precursor ion will be the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound179.1To be determinedTo be determinedTo be determined

Note: Specific product ions and collision energies need to be empirically determined.

Method Validation

A full method validation should be performed according to established guidelines, including the following parameters:

  • Linearity: A calibration curve should be prepared in the matrix extract over the expected concentration range. A coefficient of determination (R²) > 0.99 is desirable.[4][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).

  • Accuracy and Precision: Assessed by analyzing spiked samples at multiple concentration levels (low, medium, and high).

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components should be assessed.

Quantitative Data

The following table summarizes reported concentrations of Mellein in various biological samples.

Biological MatrixConcentration RangeReference
Botryosphaeria dothidea-infected apple fruits0.14 - 0.94 mg/kg[6]
Botryosphaeria dothidea-infected apple branches5.88 - 80.29 mg/kg[6]
Macrophomina phaseolina culture filtrates49 - 2,203 µg/L

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Fungal Culture / Plant Tissue) homogenize Homogenization (for plant tissue) sample->homogenize extract Solvent Extraction (e.g., Acetonitrile/Water or Ethyl Acetate) sample->extract homogenize->extract centrifuge Centrifugation extract->centrifuge cleanup Optional: SPE Cleanup centrifuge->cleanup dry_recon Dry Down & Reconstitution centrifuge->dry_recon cleanup->dry_recon filter Filtration (0.22 µm) dry_recon->filter lc_injection UHPLC Injection filter->lc_injection separation C18 Reversed-Phase Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting method_development cluster_method_dev Method Development & Validation start Define Analytical Goal (Quantification of Mellein) ms_opt MS Parameter Optimization (Direct Infusion of Mellein Standard) start->ms_opt sample_prep_dev Sample Preparation Development (Extraction & Cleanup) start->sample_prep_dev lc_dev LC Method Development (Column & Mobile Phase Selection) ms_opt->lc_dev validation Method Validation (Linearity, LOD/LOQ, Accuracy, Precision, Recovery) lc_dev->validation sample_prep_dev->validation routine_analysis Routine Sample Analysis validation->routine_analysis

References

Protocol for the Extraction of (+)-Mellein from Fungal Broth

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

(FOR RESEARCH USE ONLY)

Introduction

(+)-Mellein, a dihydroisocoumarin compound, is a secondary metabolite produced by various fungi, notably species of Aspergillus, including Aspergillus ochraceus.[1][2][3] This compound and its derivatives have garnered significant interest from the scientific community due to their diverse biological activities, which include antifungal, phytotoxic, and enzyme-inhibiting properties. The isolation and purification of this compound from fungal fermentation broths are crucial steps for its further study and potential application in drug development and agrochemical research. This document provides a detailed protocol for the extraction and purification of this compound from a liquid culture of Aspergillus ochraceus.

Principle

The protocol is based on a multi-step process that begins with the cultivation of the fungus in a suitable liquid medium to promote the production of secondary metabolites. Following fermentation, the fungal biomass is separated from the culture broth. This compound is then extracted from the filtered broth using liquid-liquid extraction with an organic solvent. The crude extract is subsequently purified using silica gel column chromatography to isolate this compound from other metabolites. The purity of the final compound can be assessed by thin-layer chromatography (TLC).

Experimental Protocols

Fungal Culture and Fermentation

Materials:

  • Aspergillus ochraceus strain

  • Potato Dextrose Broth (PDB) or a suitable synthetic medium

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

Procedure:

  • Prepare the liquid culture medium (e.g., Potato Dextrose Broth) according to the manufacturer's instructions.

  • Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the sterile medium with spores or mycelial fragments of Aspergillus ochraceus.

  • Incubate the flasks in a shaking incubator at a controlled temperature (typically 25-28 °C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7-14 days) to allow for fungal growth and production of this compound. Stationary cultures on solid substrates like yellow corn have also been shown to support Mellein production.[4]

Extraction of this compound

Materials:

  • Fungal culture from Step 1

  • Cheesecloth or filter paper

  • Separatory funnel

  • Ethyl acetate (or other suitable organic solvent like chloroform)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.

  • Transfer the filtered broth to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (top) will contain the extracted compounds.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter off the sodium sulfate.

  • Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low polarity hexane/ethyl acetate mixture).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect the eluate in fractions using test tubes or a fraction collector.

  • Monitor the separation by spotting fractions onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., chloroform:acetone, 93:7 v/v).[1]

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Data Presentation

Table 1: Quantitative Data for this compound Production and Extraction

ParameterValueReference
Fungal StrainMacrophomina phaseolina[4]
Mellein Yield in Culture49–2,203 µg/L[4]
TLC Solvent SystemChloroform:Acetone (93:7 v/v)[1]
TLC Elution SolventChloroform[1]

Note: The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Visualization

Experimental Workflow

Extraction_Protocol cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Liquid-Liquid Extraction cluster_purification 3. Purification A Inoculation of Aspergillus ochraceus B Incubation in Liquid Medium A->B C Filtration of Fungal Broth B->C Fermented Broth D Extraction with Ethyl Acetate C->D E Drying and Concentration D->E F Silica Gel Column Chromatography E->F Crude Extract G Fraction Collection F->G H TLC Analysis G->H I Pooling and Evaporation H->I J Pure this compound I->J Purified Compound

Caption: Workflow for the extraction and purification of this compound.

References

The Versatility of (+)-Mellein: A Chiral Synthon for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(+)-Mellein, a naturally occurring dihydroisocoumarin, has emerged as a valuable chiral starting material in the synthesis of a diverse array of bioactive compounds. Its inherent stereochemistry and versatile chemical scaffold make it an attractive building block for the development of novel therapeutic agents and agrochemicals. This document provides a detailed overview of the applications of this compound in the synthesis of bioactive molecules, complete with experimental protocols and quantitative data to facilitate further research and development in this area.

Antimicrobial and Antifungal Agents

This compound and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The structural modification of the this compound core has led to the generation of analogues with potent activity against various pathogens.

Synthesis of Bioactive Mellein Derivatives

Recent research has identified novel mellein derivatives with promising antimicrobial properties. Two such compounds, cis-4-acetoxyoxymellein and 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein , have been isolated and characterized, showing strong antibacterial activity against Escherichia coli and Bacillus megaterium.[1][2] Furthermore, these derivatives exhibit notable antifungal and algicidal activities.[1][2]

Table 1: Antibacterial Activity of Mellein Derivatives

CompoundTest OrganismZone of Inhibition (mm)
cis-4-acetoxyoxymellein Escherichia coli11
Bacillus megaterium10
8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein Escherichia coli9
Bacillus megaterium9
Penicillin (Control)Escherichia coli14
Bacillus megaterium18
Tetracycline (Control)Escherichia coli18
Bacillus megaterium18

Table 2: Antifungal and Algicidal Activity of Mellein Derivatives

CompoundTest OrganismZone of Inhibition (mm)
cis-4-acetoxyoxymellein Microbotryum violaceum8
Botrytis cinerea8
Septoria tritici8
Chlorella fusca7
8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein Microbotryum violaceum10
Botrytis cinerea9
Septoria tritici9
Chlorella fusca8
Nystatin (Control)Microbotryum violaceum20
Actidione (Control)Chlorella fusca35

While detailed protocols for the synthesis of these specific derivatives from this compound are not yet widely published, a general workflow for the derivatization of this compound can be conceptualized.

G General Workflow for the Derivatization of this compound Start This compound Step1 Functional Group Interconversion (e.g., Hydroxylation, Oxidation) Start->Step1 Chemical Reagents Step2 Esterification / Acylation Step1->Step2 Intermediate Step3 Purification (e.g., Chromatography) Step2->Step3 Crude Product End Bioactive Mellein Derivative Step3->End Pure Compound

Caption: Generalized synthetic workflow for producing bioactive derivatives from this compound.

Enzyme Inhibitors

Derivatives of this compound have also been investigated as potent and selective enzyme inhibitors, highlighting their potential in treating neurological disorders.

(R)-5-Methylmellein as a Monoamine Oxidase A (MAO-A) Inhibitor

(R)-5-Methylmellein has been identified as a selective inhibitor of human monoamine oxidase A (MAO-A), an important target for the treatment of depression and anxiety. Synthetic analogues of (R)-5-methylmellein have been developed to optimize this inhibitory activity.

Table 3: Inhibitory Activity of (R)-5-Methylmellein and its Analogs against MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
(R)-5-Methylmellein 4.638.58.37
Synthetic Analog 13aR 0.06>50>833

The development of these potent inhibitors involved a multi-step synthetic approach, which can be outlined as follows:

G Synthetic Approach to Potent MAO-A Inhibitors Start This compound Precursor Step1 Introduction of Methyl Group at C5 Start->Step1 Step2 Modification of the Dihydropyranone Ring Step1->Step2 Step3 Introduction of Diverse Substituents Step2->Step3 Step4 Purification and Chiral Separation Step3->Step4 End Potent and Selective MAO-A Inhibitor Step4->End

Caption: A conceptual workflow for the synthesis of (R)-5-methylmellein analogs as MAO-A inhibitors.

Currently, specific signaling pathways affected by these this compound derivatives have not been extensively elucidated in the available scientific literature. Further research is required to understand their precise mechanisms of action at the molecular level.

Experimental Protocols

The following are generalized protocols for the types of experiments cited in the application of this compound. Specific reaction conditions and purification methods would need to be optimized for the synthesis of each unique derivative.

General Procedure for Derivatization of this compound
  • Starting Material: Begin with purified this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Reagent Addition: Slowly add the desired reagent for functional group modification (e.g., an oxidizing agent, a protecting group, or an acylating agent) at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution). Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol for Antibacterial Susceptibility Testing (Agar Diffusion Assay)
  • Preparation of Bacterial Culture: Inoculate a sterile nutrient broth with the test bacterium (e.g., E. coli, B. megaterium) and incubate at 37 °C until a turbid suspension is obtained.

  • Preparation of Agar Plates: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

  • Application of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper discs with the solutions of the test compounds and the control antibiotics.

  • Incubation: Place the discs on the inoculated agar plates and incubate at 37 °C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc, where bacterial growth is prevented.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine) in a buffer solution.

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized this compound derivatives in the assay buffer.

  • Assay Procedure: In a 96-well plate, pre-incubate the MAO enzyme with the test compounds or a reference inhibitor for a specified period at 37 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using a fluorescence plate reader. The conversion of kynuramine to 4-hydroxyquinoline can be monitored fluorometrically.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

The strategic application of this compound as a chiral synthon provides a powerful platform for the discovery and development of novel bioactive compounds with diverse therapeutic and industrial applications. The protocols and data presented herein serve as a foundation for researchers to explore the full potential of this versatile natural product.

References

Application Notes and Protocols for Assessing the Phytotoxicity of (+)-Mellein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting plant bioassays to evaluate the phytotoxicity of (+)-Mellein, a naturally occurring dihydroisocoumarin. The following sections offer step-by-step methodologies for seed germination, root elongation, and leaf disc necrosis assays, along with data presentation guidelines and visualizations of the potential signaling pathway involved in its mode of action.

Introduction to this compound Phytotoxicity

This compound is a fungal metabolite known for its diverse biological activities, including phytotoxicity. It has been observed to induce a range of detrimental effects on plants, from inhibiting seed germination and root growth to causing tissue necrosis. Understanding the phytotoxic profile of this compound is crucial for agricultural research, particularly in the context of plant-pathogen interactions and the development of natural herbicides. The bioassays described herein provide standardized methods to quantify the phytotoxic effects of this compound on various plant species.

Quantitative Data Summary

The following tables summarize the known quantitative phytotoxic effects of Mellein and its derivatives on various plant species, compiled from available literature. This data serves as a reference for designing experiments and interpreting results.

Table 1: Phytotoxic Effects of Mellein on Seed Germination and Seedling Growth

Plant SpeciesMellein DerivativeConcentrationObserved EffectReference
Soybean (Glycine max)(R)-(-)-Mellein> 40 µg/mLWilting of seedlings[1]
Apple (Malus domestica)(R)-(-)-Mellein150 mg/LNecrotic spots, browning, and leaf necrosis in seedlings[1]
Wheat (Triticum aestivum)(R)-(-)-MelleinNot specifiedInhibition of embryo growth[2]

Table 2: Necrotic Effects of Mellein on Plant Tissues

Plant SpeciesMellein DerivativeConcentrationAssay TypeObserved EffectReference
Grapevine (Vitis vinifera cv. Chardonnay)(3R)-3-hydroxymellein100 µg/mLLeaf Disc AssayNecrosis[3]
Grapevine (Vitis vinifera cv. Chardonnay)(R)-(-)-Mellein100 µg/mL & 200 µg/mLLeaf Disc AssayNecrosis[3]
Grapevine (Vitis vinifera)(R)-(-)-MelleinNot specifiedCallus AssayNecrosis[2]

Experimental Protocols

The following are detailed protocols for assessing the phytotoxicity of this compound.

Protocol 1: Seed Germination and Root Elongation Bioassay

This assay assesses the effect of this compound on the germination and early growth of terrestrial plants.

Materials:

  • This compound

  • Test plant seeds (e.g., Radish (Raphanus sativus), Lettuce (Lactuca sativa), Wheat (Triticum aestivum))

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Dimethyl sulfoxide (DMSO) or ethanol as a solvent

  • Sterile distilled water

  • Growth chamber or incubator with controlled temperature and light

  • Ruler or caliper for measurements

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Prepare a series of dilutions from the stock solution using sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Ensure the final solvent concentration in all test solutions, including the control, is the same and non-phytotoxic (typically ≤ 0.5%). A solvent control should be included.

  • Assay Setup:

    • Place two layers of sterile filter paper in each sterile Petri dish.

    • Add 5 mL of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.

    • Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber or incubator at a constant temperature (e.g., 25 ± 1°C) in the dark for a specified period (e.g., 5-7 days).

  • Data Collection:

    • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

    • Measure the root length and shoot length of each germinated seedling.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root and shoot length for each treatment.

    • Express the results as a percentage of the control.

    • Determine the IC50 (concentration causing 50% inhibition) for germination, root length, and shoot length.

Protocol 2: Leaf Disc Necrosis Assay

This assay evaluates the ability of this compound to induce cell death and necrosis in leaf tissues.

Materials:

  • This compound

  • Healthy, fully expanded leaves from a test plant (e.g., grapevine (Vitis vinifera), tobacco (Nicotiana tabacum))

  • Cork borer or a sharp, circular punch (e.g., 1 cm diameter)

  • Sterile Petri dishes (6 cm diameter) or 24-well plates

  • Sterile filter paper discs

  • Solvent (e.g., DMSO or ethanol)

  • Murashige and Skoog (MS) basal medium or 10 mM MgSO4 solution

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare test solutions by diluting the stock solution in sterile MS medium or 10 mM MgSO4 to the desired final concentrations (e.g., 50, 100, 200 µg/mL).

    • Prepare a solvent control with the same final solvent concentration.

  • Leaf Disc Preparation:

    • Excise discs from healthy leaves using a cork borer, avoiding major veins.

  • Assay Setup:

    • Place a sterile filter paper disc in each well of a 24-well plate or in each small Petri dish.

    • Add a small volume (e.g., 200 µL for a 24-well plate) of the test or control solution to each filter paper disc.

    • Place one leaf disc on top of each saturated filter paper disc with the abaxial (lower) side in contact with the paper.

  • Incubation:

    • Seal the plates or dishes and incubate in a growth chamber under light (e.g., 16-hour photoperiod) at a constant temperature (e.g., 25°C) for 48-72 hours.

  • Data Collection:

    • Visually assess the leaf discs for the development of necrotic lesions (browning or blackening of the tissue).

    • The extent of necrosis can be scored on a scale (e.g., 0 = no necrosis, 1 = <25%, 2 = 25-50%, 3 = 50-75%, 4 = >75% necrosis).

    • Alternatively, the necrotic area can be quantified using image analysis software.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the phytotoxicity assays and a proposed signaling pathway for dihydroisocoumarin-induced phytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_incubation Incubation cluster_data Data Analysis stock This compound Stock Solution dilutions Serial Dilutions stock->dilutions germination Seed Germination & Root Elongation Assay dilutions->germination leaf_disc Leaf Disc Necrosis Assay dilutions->leaf_disc growth_chamber Controlled Environment (Temperature, Light) germination->growth_chamber leaf_disc->growth_chamber measurement Measure Germination Rate, Root/Shoot Length, Necrosis growth_chamber->measurement analysis Calculate % Inhibition, IC50 Values measurement->analysis

Caption: Experimental workflow for assessing this compound phytotoxicity.

signaling_pathway cluster_hormone Hormone Signal Transduction cluster_phenylpropanoid Phenylpropanoid Biosynthesis cluster_response Phytotoxic Response mellein This compound / Dihydroisocoumarins auxin Auxin Signaling mellein->auxin Interference cytokinin Cytokinin Signaling mellein->cytokinin Interference aba ABA Signaling mellein->aba Interference phenyl Phenylpropanoid Pathway mellein->phenyl Modulation root_inhibition Root Growth Inhibition auxin->root_inhibition cytokinin->root_inhibition aba->root_inhibition necrosis Tissue Necrosis phenyl->necrosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (+)-Mellein Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fungal production of (+)-Mellein. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant? this compound, also known as (3R)-3,4-dihydro-8-hydroxy-3-methylisocoumarin, is a dihydroisocoumarin, a class of polyketide secondary metabolites. Fungi are the most significant source of melleins.[1] It exhibits a range of biological activities, including phytotoxic, antimicrobial, and cytotoxic properties, making it a compound of interest for agricultural and pharmaceutical research. Its biosynthesis in fungi occurs through the polyketide synthase (PKS) pathway.[1]

Q2: Which fungal genera are known to produce mellein? Mellein and its derivatives have been isolated from a wide variety of fungi. The most common enantiomer produced is (R)-(-)-mellein. Genera known for producing melleins include Aspergillus, Penicillium, Xylaria, Septoria, Phoma, and various endophytic fungi.[1] For example, Aspergillus melleus was the first fungus from which the compound was isolated, and Aspergillus ochraceus is known to produce both mellein and 4-hydroxymellein.[1][2]

Q3: What is a "silent gene cluster" and how does it relate to this compound production? Many fungi possess biosynthetic gene clusters for secondary metabolites that are not expressed, or are expressed at very low levels, under standard laboratory culture conditions. These are referred to as "silent" or "cryptic" gene clusters.[3] The production of this compound can be governed by such a cluster. Activating these silent clusters, often through strategies like chemical elicitation or genetic engineering, can dramatically increase or induce the production of the target compound.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your fermentation experiments in a question-and-answer format.

Category 1: Low or No Yield

Q: My fungal culture shows healthy biomass growth, but the yield of this compound is very low or undetectable. What are the potential causes?

A: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (product formation). Several factors could be responsible:

  • Suboptimal Culture Conditions: The optimal conditions for biomass growth and secondary metabolite production are often different. Factors like pH, temperature, and aeration must be specifically optimized for this compound production.[4]

  • Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can repress the genes responsible for secondary metabolism. This is a well-known phenomenon in fungal fermentation.[5][6]

  • Silent Biosynthetic Pathway: The gene cluster for this compound may be silent under your current culture conditions.[3]

  • Incorrect Timing of Harvest: Secondary metabolites like this compound are often produced during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) may result in a low yield.

  • Strain Instability: Repeated subculturing can sometimes lead to a loss of productivity in fungal strains. It is advisable to use fresh cultures from cryopreserved stocks.

Q: I've confirmed my fungal strain is correct, but the yield remains low. How can I activate or enhance the biosynthetic pathway?

A: To boost production, you can employ several strategies aimed at stimulating the secondary metabolic pathways:

  • Media Optimization: Systematically test different nutrient sources. The choice of carbon and nitrogen sources can dramatically influence yield.[7][8] For example, complex carbon sources like dextrin or millet may induce higher yields than simple sugars like glucose in some strains.[7][9]

  • Elicitation: Introduce biotic or abiotic elicitors into your culture. Elicitation is a powerful technique to trigger a stress response in the fungus, which often activates defense-related secondary metabolite pathways.[10][11]

    • Biotic Elicitors: Include fungal cell wall fragments, polysaccharides (like chitin), or yeast extract.[10][12]

    • Abiotic Elicitors: Include metal ions or chemical epigenetic modifiers like histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate) or DNA methyltransferase (DNMT) inhibitors.[3]

  • Precursor Feeding: While the direct precursors for the polyketide backbone are acetyl-CoA and malonyl-CoA, ensuring the availability of cofactors and building blocks for these molecules can be beneficial.

Category 2: Fermentation Problems

Q: My fermentation starts normally but stops prematurely or becomes very slow (a "stuck" or "sluggish" fermentation). How can I fix this?

A: A stuck or sluggish fermentation indicates that the fungal culture is under stress.[13] The following workflow can help diagnose and resolve the issue:

  • Check Environmental Parameters:

    • Temperature: Ensure the temperature is within the optimal range for your fungus. Both excessively high and low temperatures can halt metabolic activity.[14][15] If the temperature has deviated, slowly adjust it back to the target.

    • pH: A significant drop or rise in pH during fermentation is a common cause of inhibition. Measure the current pH and, if necessary, adjust it back to the optimal range using a sterile acid or base.[16]

  • Assess Nutrient Availability:

    • Essential nutrients may have been depleted. A supplemental feed of a complete nutrient package can sometimes restart a stalled fermentation.[14]

  • Evaluate Potential Toxicity:

    • The accumulation of toxic byproducts, including ethanol or even high concentrations of this compound itself, can be inhibitory.[17] If toxicity is suspected, detoxification using agents like activated carbon might be an option, though this can also remove your product.

  • Check Aeration and Agitation:

    • For aerobic fungi, insufficient dissolved oxygen is a frequent limiting factor. Ensure your agitation and aeration rates are adequate to maintain sufficient oxygen transfer, especially as biomass density increases.[18]

A logical workflow for troubleshooting these issues is presented in the diagram below.

G Start Low / No Mellein Yield CheckGrowth Is Biomass Growth Normal? Start->CheckGrowth TroubleshootGrowth Troubleshoot Growth: - Media Composition - Inoculum Quality - Contamination CheckGrowth->TroubleshootGrowth No CheckConditions Are Culture Conditions Optimized for Production? CheckGrowth->CheckConditions Yes CheckStrain Verify Strain Identity and Viability TroubleshootGrowth->CheckStrain OptimizeMedia Optimize Media: - Carbon/Nitrogen Source - C:N Ratio - pH and Temperature CheckConditions->OptimizeMedia No CheckTiming Is Harvest Time Correct? (Stationary Phase) CheckConditions->CheckTiming Yes OptimizeMedia->CheckTiming AdjustHarvest Adjust Harvest Time CheckTiming->AdjustHarvest No ConsiderElicitation Pathway Activation Needed CheckTiming->ConsiderElicitation Yes AdjustHarvest->ConsiderElicitation ImplementElicitation Implement Elicitation Strategy: - Biotic Elicitors - Abiotic/Chemical Elicitors ConsiderElicitation->ImplementElicitation End Improved Yield ImplementElicitation->End

Caption: Troubleshooting workflow for low this compound yield.

Data Summaries

Optimizing fermentation parameters is critical for maximizing yield. The following tables summarize the reported effects of different nutrient sources on secondary metabolite production in fungi, which can be used as a starting point for your experiments.

Table 1: Effect of Carbon Source on Secondary Metabolite Yield

Carbon SourceTypical Effect on GrowthTypical Effect on Secondary Metabolite YieldNotes
Glucose Rapid, High BiomassOften repressive at high concentrationsGood for initial growth phase, but can inhibit production.[6]
Sucrose GoodGenerally favorable, less repressive than glucoseA common choice for balancing growth and production.[6][8]
Dextrin SlowerOften leads to higher yieldsComplex carbohydrate that is consumed slowly, avoiding repression.[9]
Glycerol ModerateCan be very effective for certain fungiAlso serves as an osmoprotectant.[7]
Millet Powder GoodReported to significantly increase bioactivityA complex nutrient source providing more than just carbon.[7]

Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield

Nitrogen SourceTypeTypical Effect on Secondary Metabolite YieldNotes
Yeast Extract OrganicGenerally very effectiveProvides a rich source of vitamins and amino acids.[7]
Peptone OrganicGoodOften used in combination with yeast extract.
Bean Cake Extract OrganicReported to be a suitable sourceA cost-effective alternative for some fungi.[9]
Ammonium Salts InorganicCan be inhibitoryRapidly consumed, often causing a sharp drop in pH.[9]
Nitrate Salts InorganicLess inhibitory than ammoniumMay be a better inorganic choice.[9]

Experimental Protocols

Protocol 1: Preparation and Application of a Fungal Elicitor

This protocol describes how to prepare a crude cell wall extract from a non-pathogenic yeast to use as a biotic elicitor.

Objective: To prepare a biotic elicitor to stimulate this compound production.

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • Potato Dextrose Broth (PDB)

  • Sterile water

  • Autoclave

  • Centrifuge and sterile centrifuge tubes

  • Sonicator or bead beater

Methodology:

  • Inoculate 100 mL of sterile PDB with S. cerevisiae.

  • Incubate at 30°C with shaking (150 rpm) for 48-72 hours.

  • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet twice by resuspending in an equal volume of sterile water and repeating the centrifugation step.

  • Resuspend the final pellet in 20 mL of sterile water.

  • Disrupt the cells using a sonicator or bead beater until >90% lysis is observed under a microscope.

  • Autoclave the cell lysate at 121°C for 20 minutes to sterilize and further fragment the cell walls. This is your elicitor stock solution.

  • Add the sterile elicitor to your fungal fermentation culture at the end of the exponential growth phase. Test a range of final concentrations (e.g., 0.1%, 0.5%, 1.0% v/v).

  • Continue the fermentation for another 48-96 hours before harvesting and analyzing the this compound yield.

Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source

Objective: To identify the optimal carbon source for this compound production for your specific fungal strain.

Methodology:

  • Prepare a basal fermentation medium containing all necessary nutrients (nitrogen source, salts, vitamins) but omitting the carbon source.

  • Aliquot the basal medium into several fermentation flasks.

  • To each flask, add a different carbon source (e.g., glucose, sucrose, dextrin, glycerol) to the same final concentration (e.g., 40 g/L). Include a no-carbon control.

  • Sterilize the media.

  • Inoculate each flask with an identical amount of fungal inoculum (spore suspension or mycelial slurry).

  • Incubate all flasks under identical conditions (temperature, agitation, duration).

  • At the end of the fermentation period, harvest each culture.

  • For each sample, measure the dry cell weight (biomass) and the concentration of this compound (product yield).

  • Compare the results to identify the carbon source that provides the highest product yield per unit of biomass or per liter of culture.

The workflow for this optimization process is visualized below.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start Select Fungal Strain BasalMedia Prepare Basal Medium (No Carbon Source) Start->BasalMedia AddCarbon Aliquot and Add Different Carbon Sources BasalMedia->AddCarbon Inoculate Inoculate Cultures AddCarbon->Inoculate Incubate Incubate under Standard Conditions Inoculate->Incubate Harvest Harvest and Analyze: - Biomass (DCW) - Mellein Titer (mg/L) Incubate->Harvest Analyze Identify Best Carbon Source Harvest->Analyze OptimizeConc Optimize Concentration of Best Carbon Source (e.g., RSM) Analyze->OptimizeConc Validate Validate Optimal Conditions OptimizeConc->Validate End Optimized Protocol Validate->End G cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) Enzyme AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units PolyketideChain Polyketide Chain Assembly PKS->PolyketideChain Catalysis Mellein This compound PolyketideChain->Mellein Cyclization & Modification Elicitor Elicitors (Biotic/Abiotic) Gene PKS Gene Expression Elicitor->Gene Induces Gene->PKS Translates to

References

Technical Support Center: Optimization of Culture Conditions for (+)-Mellein Production in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of (+)-mellein production in Aspergillus. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the cultivation of Aspergillus for this compound production.

Q1: My Aspergillus culture is growing well, but the this compound yield is low. What are the potential causes and solutions?

A1: Low this compound yield despite good biomass production is a common challenge. Several factors in your culture conditions could be suboptimal for secondary metabolite production. Here’s a troubleshooting guide:

  • Nutrient Composition:

    • Carbon Source: The type and concentration of the carbon source are critical. While glucose supports robust growth, it can sometimes repress secondary metabolism. Try alternative carbon sources like sucrose or maltose.

    • Nitrogen Source: Complex nitrogen sources like peptone or yeast extract often promote secondary metabolite production more effectively than simple inorganic sources like ammonium sulfate.

    • C:N Ratio: The carbon-to-nitrogen ratio is a key determinant of secondary metabolism. A high C:N ratio is often favorable. Consider adjusting the concentrations of your carbon and nitrogen sources to achieve a higher ratio.

  • Physical Parameters:

    • pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake. The optimal pH for secondary metabolite production may differ from the optimal pH for growth. For many Aspergillus species, a slightly acidic initial pH (around 5.0-6.5) is a good starting point. Monitor and, if possible, control the pH during fermentation.

    • Temperature: While Aspergillus can grow over a range of temperatures, the optimal temperature for this compound production might be narrower. A common starting point is 25-28°C.

    • Aeration and Agitation: Oxygen availability is crucial for the biosynthesis of many secondary metabolites. In shake flask cultures, ensure adequate headspace and use baffled flasks. In a fermenter, optimizing the agitation speed and aeration rate is critical. Insufficient aeration can be a limiting factor. Interestingly, for some related metabolites, stationary cultures supplemented with specific trace elements have shown enhanced production.

  • Trace Elements: The addition of trace elements like zinc (Zn²⁺) and molybdenum (Mo²⁺) has been shown to increase the production of mellein and related compounds in stationary cultures of Aspergillus ochraceus.[1] Consider supplementing your medium with these trace elements, especially in stationary culture setups.

Q2: I am observing significant batch-to-batch variability in my this compound production. How can I improve consistency?

A2: Batch-to-batch variability can stem from inconsistencies in inoculum preparation, media composition, or physical parameters. To improve reproducibility:

  • Standardize Inoculum: Use a consistent method for inoculum preparation. A spore suspension with a defined spore concentration is generally more reproducible than using mycelial plugs.

  • Precise Media Preparation: Ensure accurate weighing of all media components and consistent pH adjustment. Use high-quality water (e.g., deionized or distilled).

  • Controlled Environment: Maintain consistent temperature, agitation speed, and aeration rates across all batches. If using shake flasks, ensure the orbital shaker speed and flask placement are the same.

Q3: What is a good starting medium for this compound production in Aspergillus?

A3: A good starting point is a medium that has been shown to support the production of other secondary metabolites in Aspergillus. Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) are common choices. For a more defined medium, you can adapt a Czapek-Dox based medium. Here is a suggested starting formulation:

ComponentConcentration (g/L)
Sucrose30.0
Sodium Nitrate3.0
Dipotassium Phosphate1.0
Magnesium Sulfate0.5
Potassium Chloride0.5
Ferrous Sulfate0.01
Zinc Sulfate0.01
Molybdenum (as Ammonium Molybdate)0.005

Adjust the pH to 5.5 before autoclaving.

Quantitative Data on Culture Conditions

While specific quantitative data for this compound production in Aspergillus is limited in publicly available literature, data from related secondary metabolites can provide valuable insights for optimization.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Aspergillus spp.

Aspergillus SpeciesSecondary MetaboliteCarbon Source (g/L)Nitrogen Source (g/L)Yield (mg/L)Reference
A. terreusMevinolinGlucose (80)Peptone (10)148.66Analogous Data
A. terreusMevinolinDox-rice mediumAmmonium Sulphate (3)932.15Analogous Data
A. chevalieriPhyscionGlucose (30)Potato Dextrose Broth82.0Analogous Data

Table 2: Influence of Physical Parameters on Secondary Metabolite Production in Aspergillus spp.

Aspergillus SpeciesSecondary MetaboliteTemperature (°C)pHAgitation (rpm)Yield (mg/L)Reference
A. terreusMevinolin286.54001761.6Analogous Data
A. chevalieriPhyscion286.617785.2Analogous Data

Experimental Protocols

1. Protocol for Shake Flask Cultivation of Aspergillus for this compound Production

  • Inoculum Preparation:

    • Grow the Aspergillus strain on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until sporulation is abundant.

    • Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL) with sterile distilled water.

  • Cultivation:

    • Prepare the desired liquid culture medium (e.g., PDB or a defined synthetic medium) in baffled Erlenmeyer flasks. Fill the flasks to no more than 20% of their total volume to ensure adequate aeration.

    • Autoclave the medium at 121°C for 15 minutes.

    • After cooling, inoculate the flasks with the prepared spore suspension to a final concentration of 1 x 10⁵ spores/mL.

    • Incubate the flasks on an orbital shaker at 150-200 rpm and 25-28°C for 7-14 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals to monitor growth (mycelial dry weight) and this compound production.

2. Protocol for Extraction and Quantification of this compound by HPLC

  • Extraction:

    • Separate the mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

    • To the culture filtrate, add an equal volume of ethyl acetate.

    • Shake vigorously in a separatory funnel for 10-15 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction process two more times.

    • Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Dissolve the crude extract in a known volume of methanol for HPLC analysis.

  • HPLC Quantification:

    • HPLC System: A standard HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) and a UV detector is suitable.

    • Mobile Phase: An isocratic mobile phase of methanol:water (e.g., 70:30, v/v) or a gradient system can be used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the eluent at the maximum absorbance wavelength for mellein (approximately 247 nm and 315 nm).

    • Quantification: Prepare a standard curve using a pure standard of this compound. Inject known concentrations of the standard and plot the peak area against concentration. Use the regression equation from the standard curve to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_cultivation Cultivation cluster_analysis Analysis pda Aspergillus on PDA Plate spore_harvest Spore Harvest pda->spore_harvest spore_suspension Spore Suspension spore_harvest->spore_suspension inoculation Inoculation spore_suspension->inoculation media_prep Media Preparation media_prep->inoculation incubation Incubation inoculation->incubation extraction Extraction incubation->extraction hplc HPLC Quantification extraction->hplc

Caption: Experimental workflow for this compound production and analysis.

putative_mellein_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Hexaketide Intermediate pks->polyketide reduction Reduction polyketide->reduction cyclization Cyclization/Lactonization reduction->cyclization mellein This compound cyclization->mellein

Caption: Putative biosynthetic pathway of this compound in Aspergillus.

References

Overcoming instability of (+)-Mellein during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of (+)-Mellein during extraction and storage. The following information is based on general principles for the handling of phenolic lactones.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and storage of this compound.

Issue 1: Low Yield of this compound After Extraction

Possible Cause Recommended Solution
Degradation during extraction: this compound, a lactone, is susceptible to hydrolysis, especially under basic conditions. The use of harsh solvents or high temperatures can also lead to degradation.- pH Control: Maintain a slightly acidic to neutral pH (pH 4-7) during extraction. Avoid basic conditions (pH > 7) to prevent lactone ring opening. - Solvent Selection: Use mild, low-boiling point solvents such as ethyl acetate or dichloromethane for extraction. Avoid strong acids or bases in the extraction solvent. - Temperature Control: Perform extraction at room temperature or below to minimize thermal degradation.
Incomplete Extraction: The chosen solvent may not be efficiently extracting this compound from the source material.- Solvent Polarity: Optimize the solvent system. A mixture of polar and non-polar solvents may be more effective. - Extraction Time: Increase the extraction time or perform multiple extractions to ensure complete recovery.
Oxidation: As a phenolic compound, this compound can be susceptible to oxidation.- Inert Atmosphere: Conduct extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.

Issue 2: Degradation of this compound During Storage

Possible Cause Recommended Solution
Hydrolysis: Residual water or exposure to moisture can lead to the hydrolysis of the lactone ring over time.- Drying: Ensure the purified this compound is thoroughly dried under vacuum before storage. - Anhydrous Conditions: Store in a desiccator over a drying agent (e.g., silica gel or anhydrous calcium sulfate).
Thermal Decomposition: Elevated temperatures can accelerate the degradation of the compound.- Low Temperature Storage: Store purified this compound at low temperatures, preferably at -20°C or -80°C for long-term storage.
Light Exposure: Photodegradation can occur upon exposure to UV or visible light.- Light Protection: Store in amber-colored vials or wrap vials in aluminum foil to protect from light.
Inappropriate Solvent for Stock Solutions: The solvent used to prepare stock solutions may promote degradation.- Solvent Selection: Prepare stock solutions in dry, aprotic solvents like anhydrous DMSO or ethanol. Avoid aqueous solutions for long-term storage. Store stock solutions at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of instability is the hydrolysis of its lactone ring. Lactones are cyclic esters and are susceptible to cleavage by nucleophilic attack, a reaction that is significantly accelerated by basic conditions (high pH).

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the lactone ring would result in the formation of the corresponding hydroxy carboxylic acid. Further degradation of this open-chain compound could occur, potentially leading to various smaller molecules depending on the conditions.

Q3: What is the optimal pH range for working with this compound?

A3: To minimize hydrolysis, it is recommended to work within a slightly acidic to neutral pH range of 4 to 7. Strongly acidic conditions might also lead to degradation, although typically at a slower rate than basic conditions.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Q5: Are there any specific handling precautions I should take?

A5: Yes. Always handle this compound in a well-ventilated area. Use personal protective equipment such as gloves and safety glasses. To maintain purity and stability, use clean, dry glassware and high-purity solvents.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture

  • Culture Filtration: Separate the fungal mycelium from the liquid culture broth by filtration.

  • Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Purification: Purify the crude extract using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Product Handling: Collect the fractions containing this compound, combine, and evaporate the solvent under vacuum. Dry the purified compound thoroughly before storage.

Visualizations

Diagram 1: General Degradation Pathway of a Lactone

This diagram illustrates the general mechanism of base-catalyzed hydrolysis of a lactone, which is a primary degradation pathway for this compound.

G Lactone This compound (Lactone Form) TransitionState Tetrahedral Intermediate Lactone->TransitionState OH⁻ (Base) Product Hydroxy Carboxylic Acid (Open-Ring Form) TransitionState->Product H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Diagram 2: Recommended Workflow for Extraction and Storage

This workflow outlines the key steps to minimize the degradation of this compound during its isolation and subsequent storage.

G cluster_extraction Extraction cluster_storage Storage Start Fungal Culture Extraction Solvent Extraction (pH 4-7, <40°C) Start->Extraction Purification Chromatography Extraction->Purification Drying Thorough Drying (under vacuum) Purification->Drying Storage Store at -20°C to -80°C (Inert, Dark, Dry) Drying->Storage

Caption: Workflow for this compound handling.

Technical Support Center: Enhancing (+)-Mellein Production in Aspergillus oryzae

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to increase the production of (+)-Mellein in Aspergillus oryzae. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter while trying to enhance this compound production.

Problem Potential Cause Suggested Solution
Low or no detectable this compound production in wild-type A. oryzae The biosynthetic gene cluster for this compound is silent or expressed at very low levels under standard laboratory conditions.1. Optimize Culture Conditions: Systematically vary the carbon and nitrogen sources, pH, and temperature of your fermentation media. See the "Optimizing Fermentation Conditions" FAQ for more details.2. Overexpress Pathway-Specific Transcription Factor: Identify the putative transcription factor within the mellein biosynthetic gene cluster and overexpress it using a strong constitutive or inducible promoter.
Inconsistent this compound yields between fermentation batches Variability in inoculum quality, media preparation, or fermentation parameters.1. Standardize Inoculum: Use a consistent method for spore preparation and quantification to ensure a uniform starting culture.2. Precise Media Preparation: Ensure all media components are accurately weighed and dissolved completely. Use high-purity water.3. Monitor and Control Fermentation: Use a bioreactor to tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process.
Overexpression of mellein synthase gene does not significantly increase yield The precursor supply (acetyl-CoA and malonyl-CoA) may be the limiting factor. The native transcription factor may not be sufficiently active.1. Metabolic Engineering of Precursor Pathways: Overexpress key enzymes in the acetyl-CoA and malonyl-CoA biosynthesis pathways, such as acetyl-CoA carboxylase.2. Co-overexpress Transcription Factor: In addition to the synthase, overexpress the pathway-specific transcription factor to upregulate the entire biosynthetic gene cluster.
Accumulation of intermediate compounds or shunt products instead of this compound One of the biosynthetic enzymes may be rate-limiting or feedback-inhibited. The culture conditions may favor the formation of alternative products.1. Identify and Overexpress Rate-Limiting Enzymes: Analyze the culture broth for intermediates. Overexpress the enzyme responsible for the subsequent step in the pathway.2. Optimize Fermentation Parameters: Adjust pH and temperature to favor the activity of all enzymes in the this compound pathway.

Frequently Asked Questions (FAQs)

Genetic Strategies

Q1: What are the key genes to target for overexpression to increase this compound production?

A1: The primary targets for overexpression are the core enzyme of the biosynthetic pathway, a partially reducing polyketide synthase (PR-PKS), and the pathway-specific transcription factor. In a related fungus, Parastagonospora nodorum, the mellein synthase is encoded by the gene SN477. A homologous gene should be identified in A. oryzae. Additionally, studies on the biosynthesis of 6-hydroxymellein in A. oryzae have identified a non-reducing PKS (TerA) and a collaborating PKS-like enzyme with a functional ketoreductase domain (TerB) as essential. Overexpressing these genes, particularly the pathway-specific transcription factor that regulates the entire cluster, is a primary strategy.

Q2: How can I identify the this compound biosynthetic gene cluster in my A. oryzae strain?

A2: You can use bioinformatics tools to search the genome of your A. oryzae strain for genes homologous to known mellein synthases, such as SN477 from P. nodorum. Biosynthetic gene clusters for secondary metabolites are often physically clustered in the genome, so identifying the PKS is the first step to locating the entire cluster, which may include tailoring enzymes and a transcription factor.

Q3: What is the role of global regulators like LaeA and VeA in this compound production?

A3: LaeA and VeA are components of the Velvet complex, a global regulator of secondary metabolism in many fungi. LaeA, a methyltransferase, is generally required for the expression of numerous secondary metabolite gene clusters. Overexpression of laeA can lead to the activation of silent or poorly expressed gene clusters, potentially including the one for this compound. Manipulating these global regulators can be a powerful tool to enhance the production of a wide range of secondary metabolites.

Fermentation Optimization

Q4: How do carbon and nitrogen sources in the culture medium affect this compound production?

A4: The choice of carbon and nitrogen sources can significantly impact the production of polyketides like this compound. Generally, a high carbon-to-nitrogen ratio favors secondary metabolite production. Glucose is a common carbon source, but its concentration can be critical, as high levels may cause catabolite repression. Different nitrogen sources, such as peptone, yeast extract, or ammonium sulfate, can also influence the yield. It is recommended to perform a systematic optimization of different sources and their concentrations.

Q5: What are the optimal pH and temperature for this compound production?

A5: The optimal pH and temperature are strain-specific and must be determined empirically. For A. oryzae, a temperature range of 28-32°C and a pH between 5.0 and 6.5 are common starting points for secondary metabolite production. It is advisable to conduct small-scale experiments to test a range of pH values and temperatures to find the optimal conditions for your specific process.

Experimental Protocols & Data

Q6: Can you provide a starting protocol for the overexpression of a transcription factor in A. oryzae?

A6:

  • Gene Identification and Cloning: Identify the putative pathway-specific transcription factor gene from the this compound biosynthetic gene cluster. Amplify the gene using PCR and clone it into an Aspergillus expression vector under the control of a strong constitutive promoter (e.g., gpdA) or an inducible promoter (e.g., amyB).

  • Transformation: Transform the expression construct into a suitable A. oryzae host strain using protoplast-mediated transformation or Agrobacterium tumefaciens-mediated transformation.

  • Selection and Verification: Select transformants based on the selectable marker on the vector. Verify the integration of the expression cassette into the fungal genome using PCR and Southern blotting.

  • Cultivation and Analysis: Cultivate the verified transformants and the wild-type strain under the same fermentation conditions. Extract the secondary metabolites from the culture broth and mycelium.

  • Quantification: Analyze and quantify the production of this compound using HPLC.

Q7: Is there a standard protocol for HPLC quantification of this compound?

A7: While a universally standardized protocol may not exist, a general method for the HPLC analysis of polyketides from fungal cultures can be adapted for this compound:

  • Sample Preparation: Extract the fungal culture (broth and/or mycelium) with an organic solvent such as ethyl acetate. Evaporate the solvent and redissolve the residue in a known volume of methanol or acetonitrile.

  • HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol is commonly used.

  • Detection: A UV detector set at the wavelength of maximum absorbance for this compound (around 245 nm and 310 nm) is typically used. A diode-array detector (DAD) is recommended to obtain the full UV spectrum for peak identification.

  • Quantification: Create a standard curve using a pure standard of this compound of known concentrations to quantify the amount in your samples.

Quantitative Data Summary

The following tables provide illustrative data on how different strategies could potentially impact this compound production. Note that these are representative values based on general principles of secondary metabolite enhancement in Aspergillus and may not reflect the exact outcomes of your experiments.

Table 1: Effect of Transcription Factor Overexpression on this compound Production

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase
A. oryzae Wild-Type-5 ± 1-
A. oryzae TF-OEOverexpression of putative mellein-specific transcription factor50 ± 510
A. oryzae LaeA-OEOverexpression of global regulator laeA25 ± 35

Table 2: Influence of Culture Conditions on this compound Production in Wild-Type A. oryzae

Carbon Source (50 g/L)Nitrogen Source (5 g/L)pHTemperature (°C)This compound Titer (mg/L)
GlucosePeptone5.5305 ± 1
SucrosePeptone5.5307 ± 1
GlucoseYeast Extract5.5308 ± 2
GlucosePeptone6.5304 ± 1
GlucosePeptone5.5286 ± 1

Visualizations

mellein_biosynthesis_pathway acetyl_coa Acetyl-CoA pr_pks Partially Reducing Polyketide Synthase (PR-PKS) (e.g., Mellein Synthase) acetyl_coa->pr_pks malonyl_coa Malonyl-CoA malonyl_coa->pr_pks polyketide_intermediate Polyketide Intermediate pr_pks->polyketide_intermediate tailoring_enzymes Tailoring Enzymes (e.g., Reductases, Cyclases) polyketide_intermediate->tailoring_enzymes mellein This compound tailoring_enzymes->mellein

Caption: Simplified biosynthetic pathway for this compound production.

experimental_workflow cluster_0 Genetic Engineering cluster_1 Fermentation & Analysis identify_gene Identify Mellein Synthase and Transcription Factor Genes clone_gene Clone Genes into Expression Vector identify_gene->clone_gene transform Transform A. oryzae clone_gene->transform verify Verify Transformants transform->verify fermentation Cultivate Wild-Type and Engineered Strains verify->fermentation extraction Extract Secondary Metabolites fermentation->extraction hplc HPLC Analysis and Quantification extraction->hplc compare Compare this compound Yields hplc->compare

Caption: Experimental workflow for enhancing this compound production.

Caption: Regulatory pathway for this compound biosynthesis.

Resolving co-eluting impurities during HPLC analysis of (+)-Mellein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of (+)-Mellein, particularly concerning the resolution of co-eluting impurities.

Troubleshooting Guide: Resolving Co-eluting Impurities

Co-elution of impurities with the main analyte peak is a common challenge in HPLC analysis, leading to inaccurate quantification and potential misidentification. This guide provides a systematic approach to troubleshoot and resolve these issues during the analysis of this compound.

Problem: Poor resolution between this compound and an unknown impurity.

This often manifests as peak shouldering, tailing, or a broad, asymmetric peak for this compound.

Troubleshooting Step Action Expected Outcome
1. Confirm Co-elution Utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity.[1] If the spectra across the peak are not identical, co-elution is likely.Confirmation of the presence of one or more co-eluting impurities.
2. Adjust Mobile Phase Strength If peaks are eluting too early (low k'), decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and potentially improve separation.Increased retention and improved resolution between this compound and the impurity.
3. Modify Mobile Phase Selectivity Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). The different solvent properties can alter the selectivity of the separation. Consider adding a small percentage of a third solvent, like tetrahydrofuran (THF), if compatible with your column and detector.Altered elution order or improved separation due to changes in analyte-stationary phase interactions.
4. Optimize Mobile Phase pH For ionizable impurities, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Use a buffer to maintain a stable pH. For acidic impurities, a lower pH will increase retention on a C18 column.Improved peak shape and resolution for pH-sensitive compounds.
5. Modify the Gradient Profile If using a gradient, make it shallower around the elution time of this compound. A slower increase in the organic solvent concentration provides more time for the separation to occur.[2]Enhanced resolution of closely eluting compounds.
6. Change the Stationary Phase If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18 column. For separation of isomers, specialized columns like a C30 may be effective.Significant changes in selectivity and potential baseline separation of the co-eluting peaks.
7. Adjust Temperature Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. Conversely, decreasing the temperature can sometimes enhance resolution.Improved peak shape and potentially better separation.
8. Reduce Flow Rate A lower flow rate can lead to better resolution, although it will increase the analysis time.Increased separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting impurities I should expect during this compound analysis?

A1: this compound is a fungal metabolite, and crude extracts often contain structurally related compounds that can co-elute. The most common potential impurities include:

  • Hydroxylated derivatives: 4-hydroxymellein (cis and trans isomers), 6-hydroxymellein, and 7-hydroxymellein.

  • Methylated derivatives: 8-O-methylmellein and 5-methylmellein.

  • Carboxylated derivatives: 5-carboxymellein.

  • Enantiomers: (-)-Mellein, the opposite enantiomer, may be present depending on the biological source.

  • Other related fungal metabolites: Depending on the fungal strain, other polyketides and secondary metabolites may be present.

Q2: My this compound peak is tailing. What could be the cause and how do I fix it?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Silanol groups on the silica support of the stationary phase can interact with polar analytes, causing tailing. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this. Lowering the mobile phase pH can also help by suppressing the ionization of silanol groups.

  • Column Contamination: A contaminated guard column or column inlet can cause peak distortion. Try flushing the column with a strong solvent or replacing the guard column.

Q3: How can I separate the enantiomers of Mellein?

A3: The separation of enantiomers requires a chiral stationary phase (CSP). Standard C18 columns will not separate enantiomers. You will need to use a specialized chiral HPLC column. The selection of the appropriate chiral column and mobile phase often requires screening several different types of chiral stationary phases (e.g., polysaccharide-based, protein-based) and mobile phase systems (normal-phase or reversed-phase).

Q4: I am seeing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A4: Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often caused by:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run. Ensure your autosampler wash procedure is effective.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials. Regularly flush the system to remove any accumulated impurities.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound and Related Impurities

This method provides a starting point for the analysis of this compound and the resolution of common polar and non-polar impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 15% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm and 280 nm
Injection Volume 10 µL
Protocol 2: Sample Preparation from Fungal Culture for HPLC Analysis

This protocol describes a general procedure for extracting this compound and related metabolites from a liquid fungal culture.

  • Filtration: Separate the fungal mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction: Extract the filtrate with an equal volume of ethyl acetate three times.

  • Evaporation: Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 15% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[3]

Visualizations

Troubleshooting_Workflow start Poor Resolution of this compound Peak peak_purity Assess Peak Purity (DAD/MS) start->peak_purity is_pure Is the peak pure? peak_purity->is_pure adjust_mobile_phase Adjust Mobile Phase Strength/Selectivity is_pure->adjust_mobile_phase No other_issues Address other issues (e.g., peak shape) is_pure->other_issues Yes resolution_ok1 Resolution satisfactory? adjust_mobile_phase->resolution_ok1 modify_gradient Modify Gradient Profile resolution_ok1->modify_gradient No end_good Analysis Complete resolution_ok1->end_good Yes resolution_ok2 Resolution satisfactory? modify_gradient->resolution_ok2 change_column Change Stationary Phase resolution_ok2->change_column No resolution_ok2->end_good Yes resolution_ok3 Resolution satisfactory? change_column->resolution_ok3 resolution_ok3->end_good Yes end_bad Further Method Development Required resolution_ok3->end_bad No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Method_Development_Logic start Start Method Development scouting_run Perform Initial Scouting Run (Broad Gradient) start->scouting_run assess_separation Assess Separation of this compound and Impurities scouting_run->assess_separation coelution Co-elution observed? assess_separation->coelution optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) coelution->optimize_mobile_phase Yes final_method Final Validated Method coelution->final_method No optimize_gradient Optimize Gradient Profile optimize_mobile_phase->optimize_gradient evaluate_column Evaluate Different Stationary Phases optimize_gradient->evaluate_column evaluate_column->final_method

Caption: Logical flow for HPLC method development for this compound.

References

Minimizing racemization during the synthesis of (+)-Mellein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of (+)-Mellein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound, also known as (+)-3,4-dihydro-8-hydroxy-3-methylisocoumarin, is a naturally occurring dihydroisocoumarin with a single stereocenter at the C-3 position. The biological activity of Mellein and its derivatives is often dependent on its stereochemistry. Therefore, controlling the synthesis to obtain the desired (+)-enantiomer in high enantiomeric excess is crucial for its application in pharmaceutical and agrochemical research.

Q2: What are the main challenges in the enantioselective synthesis of this compound?

A2: The primary challenge is controlling the stereochemistry at the C-3 position to favor the formation of the (+)-enantiomer while preventing racemization. Racemization can occur at various stages of the synthesis, particularly under basic or acidic conditions, or during purification. Key steps that require careful optimization to minimize racemization include the introduction of the chiral center and any subsequent steps that might compromise its stereochemical integrity.

Q3: What general strategies can be employed to minimize racemization?

A3: Several strategies can be employed to minimize racemization during the synthesis of chiral molecules like this compound:

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

  • Asymmetric Catalysis: Chiral catalysts, such as enzymes or metal-ligand complexes, can create a chiral environment that favors the formation of one enantiomer over the other.

  • Mild Reaction Conditions: Employing mild reaction conditions (e.g., lower temperatures, use of non-basic or non-acidic reagents where possible) can help prevent the epimerization of the stereocenter.

  • Careful Selection of Reagents and Solvents: The choice of bases, acids, and solvents can significantly impact the degree of racemization.

  • Minimized Reaction and Purification Times: Prolonged exposure to conditions that can induce racemization should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on minimizing racemization.

Issue 1: Low Enantiomeric Excess (e.e.) of the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Racemization during a specific reaction step. Identify the problematic step by analyzing the enantiomeric excess of intermediates. Once identified, modify the reaction conditions. For example, if a strong base is causing epimerization, consider using a sterically hindered, non-nucleophilic base or a milder base at a lower temperature.
Inappropriate chiral catalyst or auxiliary. Screen different chiral catalysts or auxiliaries. The efficiency of a chiral inductor can be highly substrate-dependent.
Racemization during purification. Avoid purification methods that expose the compound to harsh pH conditions. For silica gel chromatography, consider using a neutral solvent system or deactivating the silica gel with a small amount of a neutral amine like triethylamine. Minimize the time the compound spends on the column.
Inaccurate determination of enantiomeric excess. Ensure the analytical method (e.g., chiral HPLC or GC) is properly validated for the separation of Mellein enantiomers.
Issue 2: Inconsistent Yields and Enantioselectivity

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sensitivity to air or moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Variability in reagent quality. Use freshly purified reagents and ensure the quality of starting materials is consistent across batches.
Temperature fluctuations. Maintain strict temperature control throughout the reaction, especially during the stereochemistry-defining step.

Experimental Protocols

Key Experiment: Enantioselective Reduction of a Ketone Precursor

A common strategy to introduce the chiral center in this compound involves the asymmetric reduction of a ketone precursor. This protocol provides a general methodology.

Materials:

  • Ketone precursor (e.g., 8-hydroxy-3-keto-3,4-dihydroisocoumarin)

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Reducing agent (e.g., Borane-dimethyl sulfide complex (BMS))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., Methanol, 1M HCl)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the ketone precursor in anhydrous THF under an inert atmosphere.

  • Cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).

  • Add the chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) dropwise.

  • Slowly add the reducing agent (e.g., BMS) to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of methanol.

  • Allow the reaction to warm to room temperature and then add 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative Example):

CatalystReducing AgentTemperature (°C)Yield (%)e.e. (%)
(R)-2-Methyl-CBS-oxazaborolidineBMS-788595
(R)-2-Methyl-CBS-oxazaborolidineBMS09088
Chiral Ruthenium CatalystIsopropanol259298

Note: The optimal conditions will vary depending on the specific substrate and reagents used.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the enantiomeric excess of the synthesized this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or similar)

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).

Procedure:

  • Prepare a standard solution of racemic Mellein to determine the retention times of both the (+) and (-) enantiomers.

  • Prepare a solution of the synthesized Mellein in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis start Start with Achiral Precursor step1 Introduce Chirality (Asymmetric Reaction) start->step1 Chiral Catalyst/Auxiliary step2 Further Transformations step1->step2 product This compound step2->product analysis Determine Enantiomeric Excess (Chiral HPLC/GC) product->analysis racemization_pathway plus_mellein This compound enolate Enolate Intermediate (Achiral) plus_mellein->enolate Base/Acid minus_mellein (-)-Mellein enolate->plus_mellein Protonation enolate->minus_mellein Protonation

Technical Support Center: Enhancing the Antifungal Efficacy of (+)-Mellein Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (+)-Mellein formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it investigated as an antifungal agent?

A1: this compound is a naturally occurring dihydroisocoumarin compound produced by various fungi and some plants.[1][2][3] It belongs to the polyketide class of secondary metabolites and has demonstrated a range of biological activities, including antifungal, antibacterial, and phytotoxic effects.[1][3] Its potential as an antifungal agent stems from its ability to inhibit the growth of various fungal pathogens.[1][4][5]

Q2: I am observing poor antifungal activity with my synthetic this compound. What could be the reason?

A2: There are several potential reasons for this. First, ensure the stereochemistry of your synthetic mellein is the dextrorotatory enantiomer, this compound, as biological activity can be stereospecific. Second, confirm the purity of your compound, as impurities can interfere with its activity. Finally, consider the solubility of this compound in your assay medium; poor solubility can lead to lower than expected effective concentrations.

Q3: How can I enhance the antifungal efficacy of this compound?

A3: The antifungal efficacy of this compound can be enhanced through several strategies. One common approach is to use it in combination with other known antifungal drugs to achieve synergistic effects.[6] Another strategy is to improve its formulation to increase its solubility and bioavailability. This can involve using solubilizing agents or developing novel delivery systems.

Q4: What is a synergistic effect and how is it measured?

A4: A synergistic effect occurs when the combined antifungal effect of two or more drugs is greater than the sum of their individual effects.[6] This is often measured using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[7][8][9] An FIC index of ≤ 0.5 typically indicates synergy.[7][8]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media
  • Problem: this compound is poorly soluble in water, which can lead to precipitation in aqueous culture media and inaccurate minimum inhibitory concentration (MIC) results.[10][11]

  • Troubleshooting Steps:

    • Co-solvents: Prepare stock solutions of this compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before diluting it in the culture medium. Ensure the final concentration of the solvent in the assay is low enough to not affect fungal growth.

    • Formulation with Excipients: Investigate the use of pharmaceutically acceptable excipients that can enhance solubility, such as cyclodextrins or surfactants.

    • pH Adjustment: Assess the impact of pH on the solubility of this compound and adjust the pH of the medium if it improves solubility without affecting the growth of the target fungus.

Issue 2: Inconsistent MIC or FIC Index Values
  • Problem: High variability in MIC or FIC index values across experiments.

  • Troubleshooting Steps:

    • Standardized Inoculum: Ensure a standardized inoculum of the fungal culture is used in all experiments, as variations in cell density can significantly impact MIC values. A 0.5 McFarland standard is often used.[7]

    • Endpoint Reading: The endpoint for MIC determination can be subjective. For azoles, a significant reduction in growth (e.g., 50%) is often considered the MIC, while for other compounds, complete inhibition may be the endpoint.[12] Be consistent with the endpoint reading criteria.

    • Plate Incubation: Ensure consistent incubation time and temperature, as these parameters can affect both fungal growth and the stability of the compounds.[7]

    • Checkerboard Assay Precision: When performing the checkerboard assay, ensure accurate serial dilutions of both this compound and the combination drug.[7][8]

Data Presentation

Table 1: Antifungal Activity of this compound and a Synergistic Combination against Candida albicans

Compound/CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound64160.5-
Fluconazole82--
This compound + Fluconazole--0.5Synergistic

Note: The data presented in this table is illustrative and intended for demonstration purposes.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical & Laboratory Standards Institute (CLSI).[12]

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium to obtain final concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a fungal suspension of Candida albicans and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium.

  • Inoculation: Add the diluted fungal suspension to each well of the microtiter plate. Include a growth control well (fungus without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well plate, serially dilute this compound horizontally and a second antifungal agent (e.g., Fluconazole) vertically in RPMI 1640 medium.

  • Inoculation: Inoculate the plate with a standardized fungal suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • FIC Calculation: Determine the MIC of each drug alone and in combination. Calculate the FIC for each drug:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • FIC Index Calculation: The FIC index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.[7][8]

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Indifference

    • FIC Index > 4: Antagonism[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution in 96-well Plate A->D B Prepare Fungal Inoculum (0.5 McFarland) E Inoculate with Fungal Suspension B->E C Prepare Combination Drug Stock C->D D->E F Incubate at 35°C for 24-48h E->F G Read MICs F->G H Calculate FIC Index G->H I Interpret Results (Synergy, etc.) H->I

Caption: Workflow for Antifungal Synergy Testing.

signaling_pathway Mellein This compound CellMembrane Fungal Cell Membrane Mellein->CellMembrane Disruption? Ergosterol Ergosterol Synthesis Mellein->Ergosterol Inhibition? CellWall Cell Wall Synthesis Mellein->CellWall Inhibition? ROS Reactive Oxygen Species (ROS) Production Mellein->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Putative Antifungal Mechanisms of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (+)-Mellein and (-)-Mellein

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of the two enantiomers of Mellein.

Mellein, a dihydroisocoumarin produced by various fungi and plants, exists as two enantiomers: (+)-(S)-Mellein and (-)-(R)-Mellein. While structurally mirror images, these molecules exhibit distinct biological activities, a critical consideration for their potential development as therapeutic or agricultural agents. This guide provides a comparative overview of their known biological effects, supported by available experimental data, detailed methodologies, and visual representations of their potential mechanisms of action.

Enzyme Inhibition: A Tale of Two Enantiomers

A significant differentiator between the mellein enantiomers lies in their enzyme inhibitory activity. While direct comparative studies on (+)- and (-)-Mellein are limited, research on their derivatives, such as 5-methylmellein, provides valuable insights into their stereoselective interactions with enzymes.

Molecular docking studies on 5-methylmellein (5-MM) have predicted differing binding affinities of its enantiomers to human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes crucial in neurotransmitter metabolism. The (S)-enantiomer of 5-MM showed a higher predicted binding affinity for hMAO-A (-6.8 kcal/mol) compared to hMAO-B (-6.4 kcal/mol). In contrast, the (R)-enantiomer exhibited lower predicted binding affinities for both hMAO-A (-6.6 kcal/mol) and hMAO-B (-5.2 kcal/mol)[1].

Experimental data for a derivative, (R)-5-methylmellein, demonstrated moderate and selective inhibition of MAO-A with an IC50 value of 4.6 µM for human MAO-A, compared to 38.5 µM for human MAO-B[1].

CompoundTarget EnzymeIC50 (µM)Predicted Binding Affinity (kcal/mol)Interacting Residues (Predicted)Reference
(R)-5-MethylmelleinhMAO-A4.6-6.6Asn181 (2.375 Å)[1]
(R)-5-MethylmelleinhMAO-B38.5-5.2-[1]
(S)-5-MethylmelleinhMAO-A--6.8Phe208 (1.972 Å)[1]
(S)-5-MethylmelleinhMAO-B--6.4-[1]

Table 1: Comparative Enzyme Inhibition Data for Mellein Derivatives.

Antimicrobial and Antifungal Activity

Derivatives of mellein have also been investigated, showing strong antibacterial activity against both Gram-positive (Bacillus megaterium) and Gram-negative (Escherichia coli) bacteria[3].

CompoundOrganismActivity MetricValue (µg/mL)Reference
(R)-(-)-MelleinBotrytis cinereaEC50< 50[2]
(R)-(-)-MelleinFulvia fulvaEC50< 50[2]

Table 2: Antifungal Activity of (R)-(-)-Mellein.

Phytotoxic Effects

The phytotoxicity of mellein enantiomers is another area of interest, particularly for agricultural applications. While specific comparative data is scarce, the general phytotoxic nature of mellein has been noted. Further research is required to elucidate the enantioselective phytotoxic effects of (+)- and (-)-Mellein on various plant species.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of mellein enantiomers on MAO-A and MAO-B activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • (+)-Mellein and (-)-Mellein

  • Clorgyline (positive control for MAO-A inhibition)

  • Pargyline (positive control for MAO-B inhibition)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, (-)-Mellein) and positive controls.

  • In a 96-well plate, add the MAO enzyme (A or B) to the phosphate buffer.

  • Add the test compounds or controls to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B), horseradish peroxidase, and Amplex Red reagent.

  • Monitor the fluorescence increase at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm for a set period.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of mellein enantiomers that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

  • This compound and (-)-Mellein dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the mellein enantiomers in the appropriate broth in the wells of a 96-well microplate.

  • Add the standardized microbial inoculum to each well, except for the negative control wells.

  • Include a positive control (inoculum with a known effective antimicrobial) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Seed Germination Phytotoxicity Assay

Objective: To assess the phytotoxic effects of mellein enantiomers on seed germination and seedling growth.

Materials:

  • Lettuce (Lactuca sativa) seeds

  • Petri dishes with filter paper

  • This compound and (-)-Mellein at various concentrations

  • Distilled water (negative control)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of the mellein enantiomers in distilled water.

  • Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the test solution or distilled water.

  • Place a predetermined number of lettuce seeds (e.g., 20) on the filter paper in each Petri dish.

  • Seal the Petri dishes to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • After a set period (e.g., 72 hours), count the number of germinated seeds to determine the germination percentage.

  • Measure the radicle length of the germinated seedlings.

  • Calculate the percentage of inhibition of germination and radicle growth for each concentration compared to the negative control.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and (-)-Mellein exert their biological effects are not yet fully elucidated. However, based on the activities of similar natural products, some potential mechanisms can be hypothesized.

G cluster_mellein Mellein Enantiomers cluster_cell Microbial Cell plus_Mellein This compound CellWall Cell Wall/Membrane plus_Mellein->CellWall Disruption? Enzymes Essential Enzymes plus_Mellein->Enzymes Inhibition? Signaling Quorum Sensing Signaling plus_Mellein->Signaling Interference? minus_Mellein (-)-Mellein minus_Mellein->CellWall Disruption? minus_Mellein->Enzymes Inhibition? minus_Mellein->Signaling Interference?

G A Prepare Serial Dilutions of This compound and (-)-Mellein C Inoculate Microplate Wells A->C B Standardize Microbial Inoculum (0.5 McFarland) B->C D Incubate at Appropriate Temperature and Duration C->D E Visually Assess for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Conclusion

The available evidence, although limited, strongly suggests that the biological activities of this compound and (-)-Mellein are not identical. The observed differences in enzyme inhibition for a mellein derivative highlight the importance of stereochemistry in molecular interactions. Further direct comparative studies are essential to fully characterize the individual pharmacological and phytotoxic profiles of each enantiomer. Such research will be crucial for unlocking their full potential in drug development and agriculture, allowing for the selection of the more potent and less toxic enantiomer for specific applications. The experimental protocols and hypothesized mechanisms provided in this guide offer a framework for future investigations into these promising natural compounds.

References

Validating (+)-Mellein's Role as a Virulence Factor in Plant Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental evidence supporting the role of (+)-Mellein as a virulence factor in plant diseases. We delve into the methodologies used to validate its function and compare its activity with other known virulence factors, supported by available experimental data.

This compound, a dihydroisocoumarin, is a secondary metabolite produced by a variety of fungal plant pathogens, including species of Aspergillus, Botrytis, Curvularia, Macrophomina, and Parastagonospora. Its role in plant pathogenesis has been a subject of increasing research, with several studies providing evidence for its function as a virulence factor. This guide synthesizes the findings from key studies to offer a comparative overview.

Comparative Analysis of this compound's Virulence

The virulence of this compound has been assessed in several plant pathogenic fungi. The following table summarizes quantitative data from studies on Curvularia lunata and Botryosphaeria dothidea, where mellein has been strongly implicated in disease development. For comparison, data on the phytotoxicity of mellein from Macrophomina phaseolina is also included, which presents a case where its role as a primary virulence factor is less clear.

Fungal PathogenHost PlantExperiment TypeKey Quantitative DataConclusion on Virulence
Curvularia lunata Maize (Zea mays)Inoculation with wild-type (WT) and mellein-overexpressing (OE) strainsWT strain caused typical leaf spot symptoms. OE strain showed enhanced disease symptoms.This compound is a key virulence factor.
Application of purified (R)-(-)-mellein800 ng/ml of (R)-(-)-mellein was sufficient to cause slight injury to maize leaves.Purified mellein is phytotoxic to the host plant.
Botryosphaeria dothidea Apple (Malus domestica)Detection in infected tissueMellein concentration in infected apple branches ranged from 5.88–80.29 mg/kg.Mellein is produced during infection and correlates with disease.
Phytotoxicity assay with purified melleinPurified mellein caused discoloration and death of apple leaves.Mellein is a pathogenic substance contributing to apple ring rot.
Macrophomina phaseolina Soybean (Glycine max)Correlation of mellein production with phytotoxicity of culture filtratesWeak, negative, insignificant correlations between mellein concentrations in culture filtrates and phytotoxicity measures (chlorosis, necrosis, wilting).Mellein's contribution to the observed phytotoxicity of culture filtrates is not substantial in this pathosystem.

Experimental Protocols for Virulence Validation

Validating the role of a secondary metabolite like this compound as a virulence factor typically involves a multi-step experimental workflow. This includes the generation of mutant fungal strains unable to produce the compound, followed by pathogenicity assays and complementation experiments to restore virulence.

Generation of Mellein Biosynthesis Gene Knockout Mutants

The biosynthesis of this compound is primarily governed by a polyketide synthase (PKS) gene. To create a mellein-deficient mutant, this gene is targeted for disruption or deletion. A common method is through Agrobacterium tumefaciens-mediated transformation (ATMT).

Protocol Outline:

  • Vector Construction: A gene replacement vector is constructed. This typically involves cloning the 5' and 3' flanking regions of the target PKS gene into a vector containing a selectable marker (e.g., hygromycin resistance gene, hph). The marker is flanked by the PKS gene's sequences.

  • Agrobacterium tumefaciens Transformation: The constructed vector is introduced into a competent A. tumefaciens strain (e.g., AGL-1).

  • Fungal Transformation: The transformed A. tumefaciens is co-cultivated with fungal protoplasts or conidia. During co-cultivation, the T-DNA region of the vector, containing the selectable marker and flanking regions, is transferred into the fungal genome.

  • Selection of Transformants: Fungal transformants are selected on a medium containing the appropriate antibiotic (e.g., hygromycin).

  • Screening and Verification: Putative knockout mutants are screened by PCR to confirm the homologous recombination event (i.e., the replacement of the target PKS gene with the selectable marker). Southern blot analysis can be used for further confirmation.

  • Analysis of Mellein Production: The confirmed knockout mutants are cultured in a liquid medium, and the culture filtrate is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the absence of mellein production.

Pathogenicity Assays

Once knockout mutants are generated, their virulence is compared to the wild-type strain on a susceptible host plant.

Protocol Outline:

  • Inoculum Preparation: Conidial suspensions or mycelial plugs of the wild-type, knockout mutant, and a complemented strain (if available) are prepared. The concentration of conidia is adjusted to a standard level (e.g., 10^5 conidia/mL).

  • Plant Inoculation: Detached leaves or whole plants are inoculated with the fungal suspensions or plugs. For detached leaf assays, leaves are placed in a humid chamber. For whole plant assays, plants are maintained in a controlled environment with optimal conditions for disease development.

  • Disease Assessment: Disease symptoms are observed and quantified at regular intervals (e.g., 24, 48, 72 hours post-inoculation). This can include:

    • Lesion size measurement: The diameter of the necrotic lesions is measured.

    • Disease severity scoring: A rating scale (e.g., 0-5) is used to assess the severity of symptoms.

    • Fungal biomass quantification: Quantitative PCR (qPCR) can be used to measure the amount of fungal DNA in the infected plant tissue as an indicator of fungal growth.

  • Statistical Analysis: The data from the different fungal strains are statistically analyzed to determine if there is a significant difference in virulence.

Phytotoxicity Assay of Purified this compound

To directly test the toxic effects of this compound on the host plant, the purified compound is applied to plant tissues.

Protocol Outline:

  • Purification of this compound: this compound is purified from the culture filtrate of a high-producing fungal strain or is chemically synthesized.

  • Plant Material: Detached leaves, seedlings, or plant cell cultures are used.

  • Application: A solution of purified mellein at different concentrations is applied to the plant material. This can be done by infiltration into the leaf, application to a wounded site, or addition to the growth medium of seedlings or cell cultures. A control solution (e.g., the solvent used to dissolve mellein) is also applied.

  • Symptom Observation: The development of symptoms such as necrosis, chlorosis, or wilting is observed and recorded over time. The minimum concentration of mellein required to cause symptoms is determined.

Signaling Pathways and Experimental Workflows

The validation of this compound as a virulence factor follows a logical experimental workflow. Furthermore, its phytotoxic effects are mediated through the modulation of plant defense signaling pathways.

G cluster_workflow Experimental Workflow for Virulence Factor Validation A Identify Putative Virulence Factor Gene (e.g., Mellein PKS) B Generate Gene Knockout Mutant (Δpks) A->B C Compare Virulence of WT vs. Δpks on Host Plant B->C D Reduced Virulence in Δpks? C->D  Yes H No Change in Virulence C->H  No E Complementation: Re-introduce Gene into Δpks D->E F Restore Virulence in Complemented Strain? E->F G Confirm Role as Virulence Factor F->G  Yes

Caption: A logical workflow for validating a putative virulence factor like this compound.

Upon perception by the plant, phytotoxins like this compound can interfere with the host's defense signaling network. The salicylic acid (SA) and jasmonic acid (JA) pathways are two major defense signaling cascades in plants, and their interaction is often antagonistic. Some fungal virulence factors are known to manipulate this crosstalk to their advantage.

G Mellein This compound PlantCell Plant Cell Mellein->PlantCell  Enters/Interacts with Necrosis Cell Death / Necrosis Mellein->Necrosis SA_Pathway Salicylic Acid (SA) Pathway PlantCell->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway PlantCell->JA_Pathway SA_Pathway->JA_Pathway Crosstalk Defense Plant Defense Responses (e.g., PR proteins, Phytoalexins) SA_Pathway->Defense Antagonism JA_Pathway->Defense Antagonism Defense->Necrosis

Caption: Putative interaction of this compound with plant defense signaling pathways.

Alternatives to this compound as Virulence Factors

It is important to note that this compound is one of many virulence factors employed by fungal pathogens. In many cases, virulence is a complex trait determined by a suite of factors.

  • Necrotrophic Effectors (NEs): In pathogens like Parastagonospora nodorum, small secreted proteins known as necrotrophic effectors (e.g., SnToxA, SnTox1, SnTox3) are considered major virulence determinants. These effectors interact with specific host susceptibility genes to induce programmed cell death, leading to necrosis which the fungus then colonizes. The contribution of these effectors to virulence is often considered more significant than that of secondary metabolites like mellein in this particular pathogen.

  • Other Phytotoxic Secondary Metabolites: Fungi produce a vast array of other phytotoxic compounds that contribute to disease. For example, Macrophomina phaseolina produces (-)-botryodiplodin and phaseolinone, which are also potent phytotoxins. In Botrytis cinerea, botrydial and botcinins are well-characterized phytotoxins crucial for its virulence.

  • Cell Wall Degrading Enzymes (CWDEs): Enzymes such as polygalacturonases, cellulases, and proteases are secreted by many fungal pathogens to break down the plant cell wall, facilitating invasion and providing nutrients to the fungus.

Conclusion

The available evidence strongly supports the role of this compound as a significant virulence factor in several plant diseases, particularly those caused by Curvularia lunata and Botryosphaeria dothidea. Its phytotoxic nature and ability to induce necrosis in host tissues are well-documented. However, the importance of this compound in the overall virulence of a pathogen can vary depending on the fungal species and the host plant. In some cases, such as with certain isolates of Macrophomina phaseolina, its contribution to phytotoxicity may be less pronounced compared to other secreted molecules. For a comprehensive understanding of a pathogen's virulence, it is crucial to consider the entire arsenal of its virulence factors, including other secondary metabolites, proteinaceous effectors, and enzymes. Future research focusing on the targeted knockout of mellein biosynthesis genes in a wider range of plant pathogenic fungi, coupled with quantitative virulence assays, will further elucidate the precise role and importance of this intriguing secondary metabolite in plant disease.

Structural Confirmation of (+)-Mellein Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of various (+)-Mellein derivatives utilizing single-crystal X-ray crystallography. Mellein and its derivatives, a class of 3,4-dihydroisocoumarins primarily produced by fungi, exhibit a wide range of biological activities, making their precise structural elucidation crucial for drug discovery and development. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of these molecules, providing unequivocal proof of their stereochemistry and conformation.

This document summarizes key crystallographic data for several this compound derivatives, details the experimental protocols for their structural determination, and presents a generalized workflow for this process.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the unit cell parameters and other relevant crystallographic data for a selection of this compound derivatives whose structures have been determined by X-ray diffraction. This data allows for a direct comparison of their crystal packing and molecular geometries.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
3S-hydroxy-7-melleine monohydrate C₁₀H₁₀O₄·H₂OMonoclinicP2₁10.8884(19)7.2284(13)13.398(2)90104.217(3)901022.2(3)4[1]
(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one (cis-4-hydroxymellein) C₁₀H₁₀O₄OrthorhombicP2₁2₁2₁6.134(2)10.435(3)13.882(4)909090888.5(5)4[COD ID: 1517452]

Experimental Protocols

The determination of the crystal structure of this compound derivatives by X-ray crystallography involves several key steps, from crystal growth to data analysis. The following are generalized experimental protocols based on reported structure determinations.

Crystallization

Single crystals of sufficient quality are paramount for a successful X-ray diffraction experiment.

  • (+)-3S-hydroxy-7-melleine monohydrate: Crystals were obtained by slow evaporation from a solution of the compound in a mixture of chloroform and methanol[1].

  • General Procedure for Small Molecules: Suitable crystals of mellein derivatives can often be grown by slow evaporation of a solution in an appropriate organic solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, or combinations thereof) at room temperature. Vapor diffusion techniques, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent, can also be employed.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Instrumentation: Data is typically collected on a CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: Data collection is often performed at low temperatures (e.g., 100-293 K) to minimize thermal vibrations and potential radiation damage to the crystal.

  • Data Collection Strategy: A series of frames are collected by rotating the crystal through different angles. The exposure time per frame and the total number of frames are optimized to ensure a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXS.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final model is validated using tools like CHECKCIF.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the structural confirmation of a this compound derivative using X-ray crystallography.

experimental_workflow Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis_isolation Sample Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination cluster_output Output synthesis Synthesis or Isolation of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

References

Comparative Phytotoxicity of Mellein and Patulin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the phytotoxic effects of the mycotoxins mellein and patulin, supported by experimental data and detailed methodologies.

Introduction

Mellein and patulin are mycotoxins produced by various fungal species that can contaminate a wide range of agricultural products. Beyond their implications for food safety, these secondary metabolites exhibit significant phytotoxic effects, impacting plant health and development. This guide provides a comparative analysis of the phytotoxicity of mellein and patulin, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, quantitative effects, and the experimental protocols used to assess their impact on plants.

Quantitative Phytotoxicity Data

The following table summarizes the available quantitative data on the phytotoxicity of mellein and patulin. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including plant species, growth stages, and assay methodologies.

MycotoxinPlant SpeciesAssay TypeConcentration/DoseObserved EffectCitation
MelleinSoybean (Glycine max)Hydroponic culture40–100 µg/mLWilting of seedlings[[“]]
MelleinGrapevine (Vitis vinifera cv. Chardonnay)Leaf disc assay100 and 200 μg/mLNecrosis on host plant leaves[2]
PatulinApple (Malus domestica)Fruit inoculationNot specified (dose-dependent)Mimics blue mold symptoms[3]
PatulinVarious postharvest fungal pathogensConidial germination assayNot specifiedInhibition of germination[3]
PatulinWheat (Triticum aestivum)Seedling growthNot specifiedInhibition of plant elongation, reduction in seed number and weight[4]

Mechanisms of Phytotoxicity

Mellein: The precise molecular mechanisms underlying mellein's phytotoxicity are not yet fully elucidated. However, studies have shown that it can act as a non-specific toxin, causing necrosis on the leaves of various plant species[2]. Its involvement in leaf spot diseases suggests it may function as a virulence factor, aiding in pathogen infection[2].

Patulin: The phytotoxicity of patulin is better understood and is largely attributed to its high reactivity with sulfhydryl (-SH) groups of proteins[5][6]. This interaction can lead to the inhibition of various enzymes and disruption of cellular processes[5][6]. In plants, patulin has been shown to inhibit seed germination and seedling growth[3]. The toxin can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage[7].

Signaling Pathways

Detailed information on the specific plant signaling pathways directly targeted by mellein and patulin is currently limited in the scientific literature. However, based on their observed effects and the general mechanisms of plant defense and stress responses, we can propose putative pathways that may be affected.

Mellein_Phytotoxicity_Pathway Mellein Mellein PlantCell Plant Cell Mellein->PlantCell UnknownReceptor Unknown Receptor/ Target PlantCell->UnknownReceptor SignalTransduction Signal Transduction Cascade UnknownReceptor->SignalTransduction CellularDamage Cellular Damage SignalTransduction->CellularDamage Necrosis Necrosis CellularDamage->Necrosis

Patulin_Phytotoxicity_Pathway Patulin Patulin SH_Groups Sulfhydryl (-SH) Groups of Proteins Patulin->SH_Groups ROS_Production Reactive Oxygen Species (ROS) Production Patulin->ROS_Production EnzymeInhibition Enzyme Inhibition SH_Groups->EnzymeInhibition CellularDysfunction Cellular Dysfunction EnzymeInhibition->CellularDysfunction OxidativeStress Oxidative Stress ROS_Production->OxidativeStress OxidativeStress->CellularDysfunction GrowthInhibition Growth Inhibition CellularDysfunction->GrowthInhibition

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible assessment of phytotoxicity. Below are generalized methodologies for key assays cited in the literature.

Seed Germination and Root Elongation Assay

This assay is a standard method to evaluate the phytotoxic effects of chemical compounds on early plant development.

Seed_Germination_Assay_Workflow start Start prepare_solutions Prepare different concentrations of mellein and patulin start->prepare_solutions surface_sterilize Surface sterilize seeds (e.g., lettuce, radish) prepare_solutions->surface_sterilize plating Place seeds on filter paper in Petri dishes surface_sterilize->plating treatment Add mycotoxin solutions to respective Petri dishes plating->treatment incubation Incubate in the dark at a controlled temperature treatment->incubation measurements Measure germination rate and root length after a set period incubation->measurements analysis Calculate IC50 values measurements->analysis end End analysis->end

Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of mellein and patulin in a suitable solvent (e.g., ethanol, DMSO) and then prepare a series of dilutions in sterile distilled water or a plant growth medium to achieve the desired final concentrations. A solvent control should be included.

  • Seed Sterilization: Surface sterilize seeds of the chosen plant species (e.g., Lactuca sativa - lettuce, Raphanus sativus - radish) by rinsing with a dilute bleach solution followed by several rinses with sterile distilled water.

  • Plating: Place a sterile filter paper in each Petri dish. Arrange a pre-determined number of sterilized seeds (e.g., 10-20) on the filter paper.

  • Treatment: Add a specific volume of each mycotoxin dilution or control solution to the corresponding Petri dish, ensuring the filter paper is saturated.

  • Incubation: Seal the Petri dishes with parafilm and incubate them in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 72-120 hours).

  • Data Collection: After the incubation period, count the number of germinated seeds (radicle emergence) to determine the germination percentage. Measure the length of the primary root of each germinated seedling.

  • Data Analysis: Calculate the percentage of inhibition for both seed germination and root elongation for each concentration relative to the control. Determine the IC50 (the concentration that causes 50% inhibition) values for each mycotoxin.

Leaf Disc Necrosis Assay

This method is used to assess the ability of a compound to cause tissue death (necrosis) in plant leaves.

Methodology:

  • Leaf Collection: Collect healthy, fully expanded leaves from the plant of interest (e.g., grapevine).

  • Disc Preparation: Use a cork borer to cut uniform discs from the leaves, avoiding major veins.

  • Treatment: Place the leaf discs in a multi-well plate or on moist filter paper in a Petri dish. Apply a small volume of the mycotoxin solution or control directly onto the surface of each leaf disc.

  • Incubation: Incubate the plates under controlled conditions of light and temperature for a period of 24-72 hours.

  • Assessment: Visually assess the leaf discs for the development of necrotic lesions (brown or black spots). The severity of necrosis can be scored on a scale or the area of necrosis can be measured using image analysis software.

Conclusion

Both mellein and patulin exhibit significant phytotoxic properties, albeit through potentially different primary mechanisms. Patulin's reactivity with sulfhydryl groups provides a clearer understanding of its mode of action, leading to enzyme inhibition and oxidative stress. The phytotoxicity of mellein is evident through the induction of necrosis, though its specific molecular targets in plants require further investigation. The provided experimental protocols offer a foundation for researchers to conduct comparative studies and further elucidate the intricate interactions between these mycotoxins and plant physiological processes. Future research should focus on identifying the specific signaling pathways in plants that are disrupted by mellein and patulin to develop a more complete understanding of their phytotoxicity and to explore potential strategies for mitigating their impact on agriculture.

References

Unveiling the Antifungal Potential: (+)-Mellein in the Spotlight Against Synthetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with improved efficacy and reduced toxicity is a perpetual challenge. In this context, natural products have emerged as a promising reservoir of new therapeutic leads. This guide provides a comparative overview of the in vivo efficacy of (+)-Mellein, a naturally occurring dihydroisocoumarin, against established synthetic antifungal agents. While in-depth in vivo comparative data for this compound remains limited, this document synthesizes the available preclinical information and outlines the standardized experimental protocols essential for its evaluation.

Performance Comparison: A Glimpse into Antifungal Activity

Direct comparative studies on the in vivo efficacy of this compound versus synthetic antifungal agents are not yet extensively available in published literature. However, existing in vitro data provides a foundation for understanding its potential. Mellein and its derivatives have demonstrated antifungal activity against a range of pathogenic fungi, including species of Candida and various plant pathogens.[1] It is important to note that the potency can vary between different mellein derivatives.[2]

To provide a framework for future comparative analysis, the following table summarizes the known in vivo efficacy of common synthetic antifungal agents, which would serve as benchmarks for evaluating this compound.

Antifungal AgentFungal PathogenAnimal ModelKey Efficacy Findings
Fluconazole Candida albicansMurine systemic infectionReduces fungal burden in kidneys and other organs; improves survival.[3]
Amphotericin B Candida albicansMurine systemic infectionPotent fungicidal activity, leading to significant reduction in fungal load and increased survival.[4][5]
Caspofungin Candida albicansMurine systemic infectionEffective in reducing fungal burden, particularly in the kidneys.

Understanding the Battlefield: Experimental Protocols for In Vivo Evaluation

To rigorously assess the in vivo efficacy of this compound and compare it with synthetic agents, standardized and well-defined experimental models are paramount. Below are detailed protocols for two widely accepted models for studying fungal infections.

Murine Model of Disseminated Candidiasis

This model is a gold standard for evaluating the efficacy of antifungal agents against systemic Candida infections.

Experimental Workflow:

cluster_0 Pre-Infection cluster_1 Infection cluster_2 Treatment cluster_3 Outcome Assessment Fungal Culture Fungal Culture Intravenous Injection Intravenous Injection Fungal Culture->Intravenous Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Intravenous Injection Drug Administration Drug Administration Intravenous Injection->Drug Administration Survival Monitoring Survival Monitoring Drug Administration->Survival Monitoring Fungal Burden Determination Fungal Burden Determination Drug Administration->Fungal Burden Determination Histopathology Histopathology Drug Administration->Histopathology

Caption: Workflow for Murine Model of Disseminated Candidiasis.

Protocol Details:

  • Fungal Strain and Culture: Candida albicans strains (e.g., SC5314) are cultured on Sabouraud Dextrose Agar (SDA) and then grown in a liquid medium like Yeast Peptone Dextrose (YPD) broth.

  • Animals: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are used. Immunosuppression can be induced with agents like cyclophosphamide or corticosteroids.

  • Infection: A standardized inoculum of C. albicans is injected intravenously into the lateral tail vein of the mice.

  • Treatment: Treatment with this compound or a synthetic antifungal agent (e.g., fluconazole, amphotericin B) is initiated at a specified time post-infection. The drug is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Outcome Measures:

    • Survival: Mice are monitored daily for a predetermined period, and survival rates are recorded.

    • Fungal Burden: At specific time points, mice are euthanized, and organs (typically kidneys, brain, and spleen) are harvested, homogenized, and plated on selective media to determine the number of colony-forming units (CFU) per gram of tissue.

    • Histopathology: Organs can be fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal invasion and tissue damage.

Galleria mellonella (Greater Wax Moth) Larval Model

The G. mellonella model is a valuable invertebrate host model for preliminary in vivo screening of antifungal compounds, offering ethical and cost advantages.[6][7][8][9]

Experimental Workflow:

cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Incubation & Assessment Fungal Inoculum Fungal Inoculum Injection Injection Fungal Inoculum->Injection Larval Selection Larval Selection Larval Selection->Injection Incubation Incubation Injection->Incubation Survival Scoring Survival Scoring Incubation->Survival Scoring Melanization Scoring Melanization Scoring Incubation->Melanization Scoring

Caption: Workflow for Galleria mellonella Infection Model.

Protocol Details:

  • Fungal Strain and Inoculum: A standardized suspension of Candida albicans is prepared in a non-toxic buffer (e.g., phosphate-buffered saline).

  • Larvae: G. mellonella larvae of a specific weight range are selected for the experiment.

  • Infection and Treatment: A precise volume of the fungal inoculum is injected into the hemocoel of the larvae, typically through the last left proleg. Treatment with this compound or a synthetic agent is administered either simultaneously or at a set time post-infection.

  • Incubation: Larvae are incubated at 37°C in the dark.

  • Outcome Measures:

    • Survival: Larval survival is monitored at regular intervals over several days.

    • Melanization: The degree of melanization (darkening of the cuticle), an indicator of the insect's immune response, can be scored as a measure of infection severity.

    • Fungal Burden: Hemolymph can be collected from larvae and plated to determine the fungal load.

Delving into the Mechanism: Potential Signaling Pathways

The precise molecular mechanism of action for this compound's antifungal activity is not yet fully elucidated. However, based on the mechanisms of other natural and synthetic antifungal agents, several potential cellular signaling pathways could be affected.

A common target for antifungal drugs is the fungal cell wall and cell membrane. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that regulates the maintenance and synthesis of the fungal cell wall in response to stress. Disruption of this pathway can lead to increased susceptibility to antifungal agents and reduced virulence. It is plausible that this compound could interfere with components of this pathway.

Cell Wall Stress Cell Wall Stress PKC1 PKC1 Cell Wall Stress->PKC1 This compound? BCK1 BCK1 PKC1->BCK1 MKK1/2 MKK1/2 BCK1->MKK1/2 SLT2/MPK1 SLT2/MPK1 MKK1/2->SLT2/MPK1 Transcription Factors Transcription Factors SLT2/MPK1->Transcription Factors Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes

Caption: Hypothesized Interference of this compound with the Fungal Cell Wall Integrity Pathway.

Another primary target for many antifungal drugs is the ergosterol biosynthesis pathway .[10][11][12][13][14] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis disrupts membrane integrity and function, ultimately leading to fungal cell death. Azoles, a major class of synthetic antifungals, act by inhibiting the enzyme lanosterol 14-α-demethylase in this pathway.[15][16] Future studies are needed to determine if this compound exerts its antifungal effect through a similar mechanism.

Conclusion and Future Directions

While this compound shows promise as a potential antifungal agent based on initial in vitro findings, a comprehensive understanding of its in vivo efficacy requires direct comparative studies against current gold-standard synthetic drugs. The experimental models and potential mechanisms of action outlined in this guide provide a roadmap for future research in this area. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a next-generation antifungal therapeutic. Further investigations utilizing the described in vivo models are essential to bridge the current knowledge gap and fully assess the therapeutic potential of this natural compound.

References

Unveiling the Target Landscape of (+)-Mellein: A Comparative Analysis of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a bioactive compound across different assay systems is paramount for accurate interpretation of its therapeutic potential and off-target effects. This guide provides a comparative analysis of the bioactivity of (+)-Mellein, a fungal metabolite, across various bioassay systems. To offer a clear perspective on its performance, we present supporting experimental data alongside comparisons with other well-known fungal metabolites, Penicillic Acid and Griseofulvin.

Executive Summary

This compound, a dihydroisocoumarin produced by various fungi, exhibits a diverse range of biological activities. This guide consolidates quantitative data from cytotoxicity, antifungal, and enzyme inhibition assays to provide a comprehensive overview of its bioactivity profile. Our findings indicate that this compound demonstrates moderate activity in enzyme inhibition and phytotoxicity assays, while its cytotoxic and antifungal effects appear to be less pronounced compared to other fungal metabolites. Detailed experimental protocols and visual representations of key biological pathways are provided to facilitate a deeper understanding of its mechanism of action and to aid in the design of future studies.

Comparative Bioactivity of this compound and Other Fungal Metabolites

To contextualize the bioactivity of this compound, its performance in various assays is compared with that of Penicillic Acid, a mycotoxin known for its diverse biological effects, and Griseofulvin, a widely used antifungal drug.

Bioassay SystemThis compoundPenicillic AcidGriseofulvin
Cytotoxicity (HeLa Cells) IC50: >100 µMIC50: ~25 µMIC50: Not widely reported for HeLa
Cytotoxicity (MCF-7 Cells) IC50: >100 µMIC50: ~15 µMIC50: Not widely reported for MCF-7
Antifungal (Candida albicans) MIC: >128 µg/mLMIC: VariableMIC: 1.26 - 2.53 µg/mL
Enzyme Inhibition (HCV Protease) IC50: 35 µMNot a known inhibitorNot a known inhibitor
Phytotoxicity (Lactuca sativa) Significant necrosis at 100-200 µg/mLData not readily availableNot typically evaluated

Table 1: Comparative Bioactivity Data. This table summarizes the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for this compound and comparator compounds in different bioassay systems.

In-Depth Analysis of this compound's Bioactivity

Cytotoxicity Profile

This compound exhibits weak cytotoxic activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values exceeding 100 µM. In contrast, Penicillic Acid demonstrates significantly higher cytotoxicity against these cell lines. This suggests that the cytotoxic potential of this compound is limited, at least against these specific cancer cell types.

Antifungal Activity

The antifungal efficacy of this compound against the pathogenic yeast Candida albicans is low, with a Minimum Inhibitory Concentration (MIC) greater than 128 µg/mL. This is in stark contrast to Griseofulvin, a well-established antifungal agent, which displays potent activity with MIC values in the low microgram per milliliter range[1].

Enzyme Inhibition

A notable activity of this compound is its ability to inhibit the Hepatitis C Virus (HCV) NS3/4A protease, with an IC50 value of 35 µM[2]. This finding suggests a potential, albeit moderate, antiviral application for this compound that warrants further investigation. Neither Penicillic Acid nor Griseofulvin are recognized as inhibitors of this viral enzyme.

Phytotoxicity

This compound demonstrates significant phytotoxic effects, causing necrosis on the leaves of host plants at concentrations of 100 and 200 μg/mL[3]. This activity is a key characteristic of many fungal secondary metabolites that play a role in plant-pathogen interactions.

Signaling Pathway Modulation: Inhibition of the NF-κB Pathway

This compound has been suggested to exert some of its biological effects through the modulation of inflammatory pathways. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the immune response, inflammation, and cell survival. The binding of a ligand, such as TNF-α, to its receptor triggers a cascade of events that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound may interfere with this pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent gene activation.

NF_kB_Inhibition_by_Mellein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degraded by NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates Mellein This compound Mellein->p_IkBa Inhibits Degradation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates Experimental_Workflow cluster_assays Bioassay Systems Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis (IC50/MIC Determination) Cytotoxicity->Data_Analysis Antifungal Antifungal Assay (e.g., Broth Microdilution) Antifungal->Data_Analysis Enzyme Enzyme Inhibition Assay Enzyme->Data_Analysis Test_Compound Test Compound (this compound) Test_Compound->Cytotoxicity Test_Compound->Antifungal Test_Compound->Enzyme Comparison Comparison with Alternative Compounds Data_Analysis->Comparison Conclusion Conclusion on Cross-Reactivity Comparison->Conclusion

References

A Comparative Guide to the Biosynthesis of Mellein and Other Dihydroisocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of mellein and other significant dihydroisocoumarins, including the precursors to the mycotoxins ochratoxin A and terrein. Dihydroisocoumarins are a class of polyketide secondary metabolites produced by fungi and bacteria, exhibiting a wide range of biological activities. Understanding their biosynthesis is crucial for harnessing their therapeutic potential and mitigating the risks associated with toxic derivatives.

Biosynthetic Pathways: A Tale of Different Polyketide Synthases

The core of dihydroisocoumarin biosynthesis lies in the activity of polyketide synthases (PKSs), large multidomain enzymes that iteratively condense acyl-CoA precursors. Variations in the PKS architecture and the subsequent tailoring enzymes lead to the diverse array of dihydroisocoumarin structures.

Mellein Biosynthesis: A Partially Reducing PKS at Work

The biosynthesis of (R)-mellein is a well-characterized example of a pathway involving a partially reducing polyketide synthase (PR-PKS). In the wheat pathogen Parastagonospora nodorum, the PR-PKS SN477 is solely responsible for the synthesis of (R)-mellein. The domain architecture of this PKS is typically KS-AT-DH-KR-ACP (Ketosynthase, Acyltransferase, Dehydratase, Ketoreductase, Acyl Carrier Protein). The biosynthesis proceeds through the condensation of one acetyl-CoA with four malonyl-CoA units to form a pentaketide intermediate. The KR domain selectively reduces specific keto groups during the iterative process, leading to the characteristic dihydroisocoumarin core upon cyclization.

Ochratoxin A Dihydroisocoumarin Moiety: A Non-Reducing PKS and a Non-Ribosomal Peptide Synthetase Collaboration

Ochratoxin A, a potent mycotoxin, consists of a dihydroisocoumarin moiety linked to a phenylalanine molecule. The biosynthesis of the dihydroisocoumarin core is initiated by a non-reducing polyketide synthase (NR-PKS).[1] This PKS catalyzes the formation of the polyketide backbone, which is then released and cyclized. Subsequently, a non-ribosomal peptide synthetase (NRPS) is responsible for activating and attaching the phenylalanine moiety to the dihydroisocoumarin core.[1] This hybrid PKS-NRPS pathway highlights a common strategy in natural product biosynthesis to achieve structural complexity.

Terrein Biosynthesis: The Role of a Non-Reducing PKS and Additional Tailoring Enzymes

Terrein, another fungal secondary metabolite, also originates from a dihydroisocoumarin precursor. The biosynthesis is initiated by a non-reducing PKS, TerA, which produces 6-hydroxymellein. This key intermediate then undergoes further enzymatic modifications, including oxidation and rearrangement, by other enzymes in the terrein biosynthetic gene cluster to form the final product.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes involved in dihydroisocoumarin biosynthesis is essential for understanding their efficiency and for metabolic engineering efforts. The following table summarizes the available data for key PKS enzymes. Note: Specific kinetic parameters for these enzymes are not widely reported in the literature, and the data presented here is based on available information.

EnzymeOrganismSubstrate(s)Product(s)KmkcatVmaxReference
Mellein Synthase (SN477) Parastagonospora nodorumAcetyl-CoA, Malonyl-CoA(R)-MelleinN/AN/AN/A
TerA (Terrein PKS) Aspergillus terreusAcetyl-CoA, Malonyl-CoA6-HydroxymelleinN/AN/AN/A
Ochratoxin A PKS Aspergillus & Penicillium spp.Acetyl-CoA, Malonyl-CoADihydroisocoumarin intermediateN/AN/AN/A[2]

N/A: Data not available in the reviewed literature. The lack of comprehensive kinetic data highlights a significant knowledge gap in the field and an area for future research.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments in the study of dihydroisocoumarin biosynthesis.

Heterologous Expression of Fungal PKS in Saccharomyces cerevisiae

This protocol describes the general steps for expressing a fungal PKS in a yeast host to characterize its function.

1. Plasmid Construction:

  • The full-length cDNA of the PKS gene is amplified by PCR from a fungal cDNA library.
  • The PCR product is cloned into a yeast expression vector (e.g., a pYES2 derivative) under the control of an inducible promoter (e.g., GAL1).
  • The construct is verified by DNA sequencing.

2. Yeast Transformation:

  • The expression plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
  • Transformants are selected on appropriate synthetic defined medium lacking a specific nutrient (e.g., uracil).

3. Protein Expression and Product Analysis:

  • Positive transformants are grown in selective medium containing glucose.
  • To induce PKS expression, cells are harvested, washed, and transferred to a medium containing galactose.
  • The culture is incubated for 48-72 hours.
  • The culture supernatant and cell pellet are extracted with an organic solvent (e.g., ethyl acetate).
  • The extracts are concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced dihydroisocoumarins.

In Vitro Assay for Polyketide Synthase Activity

This protocol outlines a method to assess the activity of a purified PKS enzyme.

1. PKS Expression and Purification:

  • The PKS is heterologously expressed (e.g., in E. coli or S. cerevisiae) with an affinity tag (e.g., His-tag).
  • The enzyme is purified from the cell lysate using affinity chromatography.
  • Protein purity and concentration are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

2. In Vitro Reaction:

  • The reaction mixture contains the purified PKS, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.
  • The reaction is incubated at an optimal temperature for a defined period.
  • The reaction is quenched by the addition of an organic solvent or acid.

3. Product Analysis:

  • The reaction products are extracted with an organic solvent.
  • The extract is analyzed by HPLC-MS to identify and quantify the synthesized polyketides.

Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathways of mellein and the dihydroisocoumarin core of ochratoxin A.

mellein_biosynthesis acetyl_coa Acetyl-CoA pr_pks Partially Reducing PKS (e.g., SN477) acetyl_coa->pr_pks malonyl_coa Malonyl-CoA (x4) malonyl_coa->pr_pks pentaketide Pentaketide Intermediate pr_pks->pentaketide Iterative Condensation & Reduction mellein (R)-Mellein pentaketide->mellein Cyclization

Caption: Biosynthetic pathway of (R)-mellein.

ochratoxin_dihydroisocoumarin_biosynthesis acetyl_coa Acetyl-CoA nr_pks Non-Reducing PKS acetyl_coa->nr_pks malonyl_coa Malonyl-CoA (x n) malonyl_coa->nr_pks polyketide Polyketide Intermediate nr_pks->polyketide Iterative Condensation dihydroisocoumarin Dihydroisocoumarin Core polyketide->dihydroisocoumarin Cyclization ochratoxin_a Ochratoxin A dihydroisocoumarin->ochratoxin_a phenylalanine L-Phenylalanine nrps NRPS phenylalanine->nrps nrps->ochratoxin_a Amide bond formation

Caption: Biosynthesis of the dihydroisocoumarin moiety of ochratoxin A.

Comparative Analysis and Future Directions

The biosynthesis of dihydroisocoumarins showcases the versatility of polyketide synthases. While the general principles are understood, significant gaps in our knowledge remain, particularly concerning the specific kinetic parameters of the involved enzymes. Future research should focus on detailed enzymatic characterization to enable more precise metabolic engineering and the rational design of novel bioactive compounds. Furthermore, the exploration of dihydroisocoumarin biosynthesis in a wider range of organisms, including bacteria, will likely reveal novel enzymatic mechanisms and expand the chemical diversity of this important class of natural products. The study of bacterial aromatic polyketide biosynthesis, such as that of actinorhodin, provides a valuable comparative framework for understanding the evolution and engineering of these pathways.[3][4][5][6]

References

A Comparative Guide to the Validation of HPLC Methods for (+)-Mellein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of secondary metabolites like (+)-Mellein is critical for efficacy and safety assessments. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. The validation of the analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of validated HPLC methods for the quantification of this compound, offering insights into their performance and the experimental protocols that underpin them.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method alongside a representative traditional HPLC-UV method.

Parameter Method A: UPLC-MS/MS Method B: HPLC-UV (Representative) ICH Guideline Reference
Specificity / Selectivity High (Confirmed by MS/MS transitions)Moderate (Dependent on chromatographic resolution)The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) >0.99>0.99A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended.
Accuracy (% Recovery) 95-105%98-102%The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD%) < 15%< 5%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Assessed by deliberate variations in method parametersAssessed by deliberate variations in method parametersThe robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

Method A: UPLC-MS/MS for Mellein Quantification

This method is adapted from a study identifying Mellein in fungal fermentation broth and infected apple tissues.

1. Sample Preparation:

  • Fermentation Broth: Centrifuge the broth, take the supernatant, and dilute with a suitable solvent (e.g., methanol).

  • Plant Tissue: Homogenize the tissue sample, extract with an organic solvent (e.g., ethyl acetate), evaporate the solvent, and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for Mellein.

4. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of Mellein in a suitable concentration range. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking known amounts of Mellein into blank matrix samples at different concentration levels.

  • Precision: Analyze replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method B: Representative HPLC-UV Method

This protocol represents a typical approach for developing and validating a standard HPLC-UV method for the quantification of a small organic molecule like this compound.

1. Sample Preparation:

  • Similar to the UPLC-MS/MS method, involving extraction and dissolution in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a potential acid modifier like phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of Mellein.

3. Validation Procedure:

  • The validation would follow the same principles as for the UPLC-MS/MS method, assessing linearity, accuracy, precision, LOD, and LOQ, but with detection based on UV absorbance instead of mass-to-charge ratio.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes and relationships in analytical method validation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_data Data Processing extraction Extraction of this compound filtration Filtration & Dilution extraction->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness quantification Quantification integration->quantification quantification->linearity quantification->accuracy quantification->precision quantification->lod_loq quantification->robustness

Caption: Experimental workflow for HPLC method validation of this compound.

G cluster_performance Performance Characteristics method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection method_validation->lod loq Limit of Quantification method_validation->loq robustness Robustness method_validation->robustness

Caption: Key parameters in the validation of an analytical method.

Safety Operating Guide

Proper Disposal Procedures for (+)-Mellein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: (+)-Mellein

This compound belongs to the isocoumarin class of compounds, which are known for their diverse biological activities. Due to the absence of specific toxicity and environmental hazard data for this compound, it must be handled with care and treated as a potentially hazardous substance.

PropertyValue
Chemical Name (R)-3,4-dihydro-8-hydroxy-3-methyl-1H-isochromen-1-one
Synonyms This compound, (R)-Mellein
Chemical Family Isocoumarin
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, collect it into a sealed, labeled container, and clean the area with a suitable solvent.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to be a general guideline; always consult and adhere to your institution's specific chemical waste management policies.

1. Waste Segregation and Collection:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its residues be disposed of in the sanitary sewer system.

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting all this compound waste. This includes pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and should include the full chemical name "this compound" and its concentration if in solution.

2. Waste Storage:

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general traffic.

  • Compatibility: Ensure that the stored this compound waste is segregated from incompatible chemicals to prevent any hazardous reactions.

3. Final Disposal:

  • Licensed Disposal Agency: The ultimate disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.

  • Incineration: For related compounds like coumarin, incineration is a recommended disposal method.[1] It is likely that this would be the preferred method for this compound as well, as it ensures complete destruction of the compound.

Experimental Workflow for Waste Management

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste within a laboratory setting.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Use in Experiment B Generation of Solid & Liquid Waste A->B C Segregate Waste at Source B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange Pickup with EHS Office E->F G Transport to Licensed Disposal Facility F->G H Incineration or Other Approved Method G->H A Is a specific SDS for this compound available? B Follow specific disposal instructions in SDS A->B Yes C Treat as hazardous waste due to unknown properties A->C No D Follow general laboratory hazardous waste procedures C->D E Consult institutional EHS for guidance D->E F Segregate, label, and store appropriately D->F G Arrange for professional disposal F->G

References

Personal protective equipment for handling (+)-Mellein

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (+)-Mellein

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are skin contact, eye contact, and inhalation. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and fully buttoned.
Respiratory Protection Use in a well-ventilated area or with a fume hoodIf handling fine powders or creating aerosols, a properly fitted respirator may be necessary.
Operational and Handling Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, a chemical fume hood is required.

2. Safe Handling Procedures:

  • Avoid direct contact with skin and eyes.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly with soap and water after handling.

  • Ensure all containers of this compound are clearly labeled.

3. First Aid Measures:

  • After skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

G Figure 1: Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed to handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Experiment complete Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Figure 1: Standard Operating Procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Mellein
Reactant of Route 2
(+)-Mellein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.